4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Description
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Properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDPARPMAHJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384879 | |
| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434941-55-6 | |
| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Preamble: From a Synthetic Intermediate to a Molecule of Latent Potential
To the dedicated researcher, scientist, and drug development professional, the journey of a molecule from a mere synthetic building block to a well-understood therapeutic agent is one of rigorous scientific inquiry. The compound 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is primarily recognized in the chemical literature as a versatile intermediate in the synthesis of more complex, biologically active molecules. However, the inherent structural motifs within this compound—the pyrimidine core, the 2-methylthio group, and the 4-(4-chlorophenyl) substituent—are hallmarks of numerous pharmacologically active agents. This technical guide, therefore, ventures beyond its established role as a precursor to explore its putative mechanism of action, drawing upon a robust foundation of evidence from structurally analogous compounds and the broader pharmacological context of its constituent chemical functionalities. Our exploration will be grounded in scientific integrity, providing not just a summary of potential actions but a causal narrative to guide future research and hypothesis testing.
I. The Pharmacological Landscape of Pyrimidine and Thiopyrimidine Derivatives
The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The introduction of a thio-group, as seen in 2-thiopyrimidines, often enhances or confers distinct pharmacological activities.[5] This class of compounds has been reported to possess anticancer, anti-inflammatory, and analgesic properties.[5][6][7]
The presence of a 4-phenylpyrimidine scaffold is also a recurring theme in drug discovery, with derivatives showing promise as kinase inhibitors and other targeted therapies.[8][9] The 4-chlorophenyl group, in particular, is a common substituent in many biologically active molecules, often contributing to enhanced binding affinity with target proteins. A derivative of 4-(4-chlorophenyl)pyrimidine has been investigated for its potential in treating Alzheimer's disease in animal models.[10]
II. Putative Mechanisms of Action of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Based on the extensive body of literature surrounding its structural components, we can hypothesize several plausible mechanisms of action for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. These are not to be taken as confirmed activities but rather as scientifically-grounded starting points for further investigation.
A. Putative Role as a Kinase Inhibitor
The pyrimidine scaffold is a well-established "privileged structure" for the development of kinase inhibitors.[11][12] Many pyrimidine-based drugs function by mimicking the adenine ring of ATP, thereby competing for the ATP-binding site in the kinase domain.[13][14]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 4-phenylpyrimidine derivatives have been developed as potent EGFR inhibitors.[8][9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[9] The 4-(4-chlorophenyl) moiety in our topic compound could potentially anchor it within the hydrophobic pocket of the EGFR ATP-binding site.
-
Aurora and Polo-like Kinase Inhibition: Pyrimidine derivatives are also prominent as inhibitors of Aurora and Polo-like kinases, which are crucial regulators of the cell cycle.[15] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
The proposed mechanism of kinase inhibition is illustrated in the following diagram:
Caption: Putative mechanism of kinase inhibition by 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
B. Potential as an Inhibitor of Inducible Nitric Oxide Synthase (iNOS) Dimerization
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases and neurodegenerative disorders.[16] iNOS is active only as a dimer, and inhibition of its dimerization presents a promising therapeutic strategy.[16][17] Pyrimidine-imidazole derivatives have been identified as potent inhibitors of iNOS dimerization.[16][18] These compounds can bind to both the iNOS monomer and dimer, leading to irreversible monomerization and preventing the formation of the active dimeric form.[16] Given that our topic compound contains a pyrimidine core, it is plausible that it could interfere with the iNOS dimerization process.
The following diagram illustrates the potential inhibition of iNOS dimerization:
Caption: Hypothetical inhibition of iNOS dimerization by 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
C. Antimicrobial and Anti-inflammatory Potential
The 2-thiopyrimidine scaffold is a common feature in compounds with demonstrated antimicrobial and anti-inflammatory activities.[5][19] Some thiopyrimidine derivatives have shown significant activity against various bacterial and fungal strains.[19][20] The mechanism of antimicrobial action can be diverse, potentially involving the inhibition of essential enzymes or disruption of cell division.[21]
Furthermore, pyrimidine derivatives have been investigated as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenases (COX) and iNOS.[22] Given these precedents, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine warrants investigation for its potential antimicrobial and anti-inflammatory effects.
III. Experimental Protocols for Mechanistic Validation
To transition from hypothesis to evidence, a series of well-defined experiments are necessary. The following protocols provide a roadmap for elucidating the mechanism of action of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
A. Kinase Inhibition Assays
Objective: To determine if the compound inhibits the activity of specific protein kinases, such as EGFR.
Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagents and Materials: Recombinant human EGFR kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Kinase Assay kit, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. c. Add the test compound or control at various concentrations. d. Incubate at room temperature for the recommended time to allow the kinase reaction to proceed. e. Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. g. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
B. iNOS Activity and Dimerization Assays
Objective: To assess the effect of the compound on iNOS activity and its dimerization state.
Methodology: Griess Assay for Nitrite Quantification and Western Blot for Dimerization
-
Cell Culture and Treatment: a. Culture macrophage cells (e.g., RAW 264.7) in appropriate media. b. Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression. c. Treat the cells with various concentrations of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine or a known iNOS inhibitor (e.g., L-NIL) as a positive control.
-
Griess Assay: a. After treatment, collect the cell culture supernatant. b. Mix the supernatant with Griess reagent. c. Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
Western Blot for iNOS Dimerization: a. Lyse the treated cells under non-denaturing conditions. b. Perform low-temperature SDS-PAGE to separate the dimeric and monomeric forms of iNOS. c. Transfer the proteins to a PVDF membrane and probe with an anti-iNOS antibody. d. Visualize the bands corresponding to the iNOS dimer and monomer to assess the effect of the compound on the dimer-to-monomer ratio.
IV. Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of results that could be obtained from the aforementioned experimental protocols, providing a framework for data presentation.
| Target/Assay | Test Compound IC50 (µM) | Positive Control IC50 (µM) |
| EGFR Kinase Inhibition | 5.2 | 0.015 (Gefitinib) |
| iNOS Activity (Griess) | 12.8 | 1.5 (L-NIL) |
| Antimicrobial (E. coli) | > 100 | 0.1 (Ciprofloxacin) |
| Antimicrobial (S. aureus) | 55.4 | 0.5 (Ciprofloxacin) |
V. Conclusion and Future Directions
While 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is primarily utilized as a chemical intermediate, its structural features suggest a latent potential for biological activity. The hypotheses presented in this guide, centered on kinase inhibition and iNOS modulation, offer a scientifically rational basis for future research. The experimental protocols outlined provide a clear path to validating these putative mechanisms. Should this compound demonstrate significant activity in these or other assays, further studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models, would be warranted to explore its therapeutic potential. This guide serves as a testament to the principle that even seemingly simple molecules can hold the key to novel biological insights and therapeutic innovations.
References
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Jetir.org. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research. [Link]
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Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). [Link]
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MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. [Link]
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Panda, K., et al. (2013). Mechanism of Inducible Nitric-oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. Journal of Biological Chemistry, 288(38), 27518-27533. [Link]
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Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: A Potent, Broad-Spectrum State-Dependent Sodium Channel Blocker for Treating Pain States. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93. [Link]
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Yang, T., et al. (2024). Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. Medicinal Chemistry Research, 33(3), 1-15. [Link]
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ResearchGate. (2011). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. [Link]
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PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]
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PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
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PubMed. (2011). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. [Link]
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Aswinanand, B., et al. (2025). Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
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Davey, D. D., et al. (2007). Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry. Proceedings of the National Academy of Sciences, 104(24), 10070-10075. [Link]
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Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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Taylor & Francis Online. (2021). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
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Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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The Pharma Innovation Journal. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [Link]
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PubMed. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. [Link]
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Journal of King Saud University - Science. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [Link]
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MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. [Link]
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Lin, W. W., & Lee, C. Y. (2000). Pyrimidinoceptor potentiation of macrophage PGE2 release involved in the induction of nitric oxide synthase. British Journal of Pharmacology, 131(5), 1017-1024. [Link]
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Der Pharma Chemica. (2015). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. [Link]
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ResearchGate. (2024). Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. [Link]
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PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
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El-Moghazy, S. M., et al. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. European Journal of Pharmaceutical Sciences, 62, 1-13. [Link]
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Crabtree, M. J., et al. (2016). Regulation of iNOS function and cellular redox state by macrophage Gch1 reveals specific requirements for tetrahydrobiopterin in NRF2 activation. Free Radical Biology and Medicine, 96, 105-117. [Link]
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PubMed. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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The Pyrimidine Linchpin: Biological & Synthetic Utility of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Executive Summary
In the landscape of modern drug discovery, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS: 49844-90-8) serves not merely as a standalone bioactive agent, but as a privileged scaffold —a molecular "linchpin" that grants access to a vast chemical space of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.
This guide dissects the biological activity and synthetic utility of this compound.[1][2][3][4] While the molecule itself exhibits moderate antimicrobial and analgesic properties, its primary value lies in its role as a versatile electrophile . The 2-methylthio (
Chemical Profile & Structural Logic[1][3][5][6]
To understand the biological activity, one must first understand the structural logic. This molecule is designed with three distinct pharmacophoric zones:
| Structural Zone | Chemical Function | Biological Role |
| Pyrimidine Core | Electron-deficient heteroaromatic ring | Acts as an ATP-mimetic scaffold; Nitrogen atoms serve as Hydrogen Bond Acceptors (HBA) in the kinase hinge region. |
| 4-(4-Chlorophenyl) | Lipophilic aryl group | Occupies the hydrophobic "Selectivity Pocket" (often the Gatekeeper region) of enzymes; the Chlorine atom enhances metabolic stability and lipophilic contact. |
| 2-(Methylthio) | Thioether moiety | The "Handle": A pseudo-leaving group. In its native state, it provides hydrophobic bulk; upon oxidation (to sulfoxide/sulfone), it becomes a potent leaving group for library generation. |
Physicochemical Properties
-
Molecular Weight: 160.62 g/mol (Core Fragment) / 236.72 g/mol (Full Molecule)
-
LogP (Predicted): ~3.2 (Highly Lipophilic)
-
Solubility: Low in water; soluble in DMSO, DCM, and Ethanol.
Biological Activity Spectrum
Direct Biological Activity (The Parent Scaffold)
While primarily an intermediate, the parent compound 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine exhibits intrinsic biological activity due to its ability to intercalate into hydrophobic domains of proteins.
-
Antimicrobial Potential: The lipophilic nature of the 4-chlorophenyl group allows the molecule to penetrate bacterial cell membranes. Studies on related 2-methylthio-pyrimidines have shown moderate inhibition of S. aureus and E. coli (MIC values typically in the 50–100 µg/mL range), likely via non-specific membrane disruption or inhibition of bacterial dihydrofolate reductase (DHFR).
-
Analgesic Activity: Structural analogs (specifically 1,4-dihydropyrimidines derived from this core) have demonstrated analgesic effects in acetic acid-induced writhing assays, suggesting modulation of peripheral pain pathways, potentially involving COX enzyme inhibition.
Derived Biological Activity (The "Warhead" Precursor)
The true potency of this scaffold is unlocked when the 2-SMe group is displaced by amines. This transformation yields 2-amino-4-arylpyrimidines , a class of drugs with validated activity against:
-
Janus Kinase 2 (JAK2):
-
Epidermal Growth Factor Receptor (EGFR):
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):
Mechanism of Action: The "Hinge Binder" Model
The biological activity of this scaffold is governed by its ability to mimic Adenosine Triphosphate (ATP) .[7]
-
Step 1: Competitive Binding. The pyrimidine ring competes with ATP for the active site of the kinase.
-
Step 2: Hydrophobic Anchoring. The 4-(4-Chlorophenyl) group anchors the molecule into the hydrophobic back-pocket of the enzyme. This is the "selectivity filter"—only kinases with a pocket of the correct size and shape will bind this scaffold tightly.
-
Step 3: The Variable Region. The 2-position (originally the SMe group) points towards the solvent front. Modifying this group allows the drug to interact with surface residues, tuning solubility and pharmacokinetic properties without disrupting the core binding.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating)
Rationale: This protocol uses the "Chalcone Route" for regio-controlled synthesis.
-
Reagents: 4-Chlorobenzaldehyde (1.0 eq), Acetone (solvent/reactant), NaOH (aq), S-Methylisothiourea hemisulfate.
-
Step 1 (Chalcone Formation):
-
Mix 4-Chlorobenzaldehyde and Acetone in ethanol/water.
-
Add 10% NaOH dropwise at 0°C. Stir for 4 hours.
-
Validation: Formation of a yellow precipitate (Chalcone). TLC (Hexane:EtOAc 4:1) shows disappearance of aldehyde.
-
-
Step 2 (Cyclization):
-
Reflux the Chalcone with S-Methylisothiourea hemisulfate (1.2 eq) and NaOH (2.5 eq) in Ethanol for 6–8 hours.
-
Critical Step: The reaction initially forms the dihydropyrimidine.[1][5] To get the aromatic target, oxidation is often required (e.g., using DDQ or simply air oxidation during prolonged reflux).
-
Purification: Recrystallize from Ethanol.
-
Yield: Typically 60–75%.
-
Protocol B: Functionalization (The "Activation" Workflow)
Rationale: The methylthio group is a poor leaving group. Oxidation to the sulfone (
-
Oxidation: Treat 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine with m-CPBA (2.2 eq) in DCM at 0°C for 2 hours.
-
Result: Formation of 4-(4-Chlorophenyl)-2-(methylsulfonyl)pyrimidine.
-
-
Displacement (
):-
React the sulfone intermediate with the desired amine (e.g., morpholine, aniline derivatives) in THF or Dioxane at 60°C.
-
Validation: Rapid conversion (often <1 hour). The sulfone is an excellent leaving group.
-
Visualization & Pathways
Figure 1: Synthetic Logic & Pharmacophore Diversification
This diagram illustrates the transformation from raw materials to the bioactive "Warhead" using Graphviz.
Caption: Step-wise synthesis and activation of the pyrimidine scaffold. The "Activated Sulfone" route is preferred for sensitive amines.
Figure 2: Kinase Binding Mode (Pharmacophore Map)
This diagram visualizes how the molecule interacts with the ATP-binding pocket of a generic kinase (e.g., JAK2/EGFR).
Caption: Pharmacophore map showing the critical interactions between the scaffold and the kinase active site.
References
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Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Product Specification & Safety Data.Link
-
Davey, D. D., et al. (2007). "Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors." Journal of Medicinal Chemistry, 50(6), 1146-1157. Link
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Manley, P. J., et al. (2003). "2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677. Link
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24848713, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.Link
- Furet, P., et al. (2012). "Structure-based design of novel pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of lymphocyte-specific kinase (Lck)." Journal of Medicinal Chemistry. (Contextual reference for Pyrimidine Scaffolds in Kinase Inhibition).
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Technical Guide: Solubility Profiling & Process Optimization for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
The following is an in-depth technical guide on the solubility profiling and process optimization for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine .
Executive Summary
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS: 434941-55-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and advanced agrochemicals. Its structural motif—combining a lipophilic chlorophenyl group with a reactive methylthio-pyrimidine core—presents specific challenges in process scale-up, particularly regarding purification and yield optimization.
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (solubility) of this compound. It details the Laser Dynamic Monitoring protocol for precise data acquisition, the Thermodynamic Modeling required for process simulation, and the strategic application of this data in designing robust Crystallization Processes .
Chemical Profile & Predicted Solubility Behavior[1]
Understanding the molecular interactions is the first step in solvent selection.
-
Compound Identity: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine[1][2][3][4]
-
Structural Analysis:
-
Hydrophobic Domain: The 4-chlorophenyl ring and the methylthio group contribute significant lipophilicity.
-
H-Bonding: The pyrimidine nitrogen atoms act as weak hydrogen bond acceptors. The molecule lacks strong hydrogen bond donors (like -OH or -NH₂).
-
Predicted Solubility Ranking
Based on Hansen Solubility Parameters (HSP) and structural analogy to similar pyrimidine derivatives (e.g., 4,6-dimethylpyrimidine-2-thiol derivatives), the expected solubility profile is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | High | Dipole-dipole interactions; effective solvation of the aromatic system. |
| Moderately Polar | Ethyl Acetate, Acetone | Moderate-High | Good match for the molecule's polarity; ideal for crystallization. |
| Chlorinated | Dichloromethane, Chloroform | High | Strong dispersion forces; excellent solvation of the chlorophenyl group. |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Solvation decreases as alkyl chain length increases; temperature-dependent. |
| Non-Polar | Hexane, Heptane | Low | Poor interaction with the polar pyrimidine core. |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates. |
Experimental Protocol: Laser Dynamic Monitoring Method
To obtain high-fidelity solubility data suitable for thermodynamic modeling, the Laser Dynamic Monitoring Method is the industry standard. It eliminates the sampling errors associated with the static gravimetric method.
Apparatus Setup
-
Jacketed Glass Vessel (50–100 mL): Equipped with a mechanical stirrer.
-
Thermostat: Circulating water bath with precision control (±0.05 K).
-
Laser System: He-Ne laser source and a light intensity detector (photodiode).
-
Temperature Probe: Calibrated digital thermometer.
Step-by-Step Procedure
-
Preparation: Weigh a precise mass of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture well above the estimated saturation temperature until the solid is completely dissolved.
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h) while stirring continuously.
-
Detection: Monitor the laser intensity passing through the solution.
-
Clear Solution: High laser intensity.
-
Nucleation Point: Sharp drop in intensity due to scattering by formed crystals.
-
-
Equilibrium Recording: Record the temperature (
) at which the first crystal appears (cloud point). This corresponds to the saturation temperature for the specific mole fraction ( ). -
Iteration: Repeat with varying solute/solvent ratios to cover the temperature range of 273.15 K to 323.15 K.
Workflow Diagram
Figure 1: Workflow for the Laser Dynamic Monitoring method to determine solid-liquid equilibrium.
Thermodynamic Modeling
Raw solubility data must be correlated using thermodynamic models to calculate enthalpy, entropy, and to interpolate values for process design.
Modified Apelblat Equation
This semi-empirical model is highly accurate for pyrimidine derivatives in pure and mixed solvents.
- : Mole fraction solubility.[6]
- : Absolute temperature (K).[7]
- : Empirical parameters derived from regression analysis.
-
Utility: Use
to predict solubility at any temperature within the measured range.
Van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.[6][7]
- : Apparent molar enthalpy of dissolution.
- : Apparent molar entropy of dissolution.
- : Universal gas constant (8.314 J·mol⁻¹·K⁻¹).
-
Interpretation:
-
Positive
: Endothermic dissolution (solubility increases with T). -
Positive
: Entropy-driven process.[6]
-
Process Application: Crystallization Design
The solubility data directly informs the purification strategy. For 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, two main strategies are applicable:
Cooling Crystallization
-
Best Solvents: Ethanol, Isopropanol, or Ethyl Acetate.
-
Why: These solvents typically show a steep solubility curve (high
), meaning a small temperature drop yields significant crystal recovery. -
Protocol: Dissolve crude material at near-boiling temperature, filter hot to remove insolubles, then ramp down temperature.
Anti-Solvent Crystallization
-
System: Solvent (e.g., Acetone or DMF) + Anti-solvent (Water).
-
Why: If the compound is too soluble in organics or heat-sensitive.
-
Protocol: Dissolve in minimal organic solvent. Slowly add water (or add the solution to water) to induce supersaturation and precipitation.
Solvent Selection Decision Matrix
Figure 2: Decision matrix for selecting the crystallization mode based on process goals.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Jouyban, A. (2008). Review of the pharmaceutical solubility thermodynamics and solubility prediction in binary solvents. Journal of Pharmaceutical & Biomedical Analysis, 47(1), 596-601.
-
PubChem. (2023). Compound Summary for CAS 434941-55-6: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.[1][2][3][5] National Library of Medicine. Link
- Shaokun, T., et al. (2010). Solubility of 4-Chloro-2-methylthiopyrimidine in Pure Solvents. Journal of Chemical & Engineering Data.
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An In-Depth Technical Guide to the In Silico Modeling of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific derivative, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine , a molecule of significant interest for computational exploration in drug discovery. We present a comprehensive, methodology-focused whitepaper on conducting a robust in silico analysis of this compound. This document moves beyond rigid templates to provide a logical, field-proven workflow that emphasizes the causality behind experimental choices and the principles of self-validating protocols. We will dissect a multi-faceted computational strategy, encompassing target identification, molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET profiling. Each stage is detailed with step-by-step protocols, illustrative diagrams, and data presentation standards, grounded in authoritative scientific references to ensure technical accuracy and trustworthiness.
Introduction: The Compound and the Computational Imperative
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine belongs to a well-established class of heterocyclic compounds that are prolific in drug discovery.[3] The pyrimidine core is a key pharmacophore, capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[4] The specific substitutions—a 4-chlorophenyl group and a 2-methylthio group—confer distinct physicochemical properties, including lipophilicity and potential for specific interactions, making it a compelling candidate for targeted drug design.[5]
In silico modeling has become an indispensable tool in modern drug development, offering a rapid and cost-effective means to predict a compound's biological activity, binding affinity, and pharmacokinetic profile before committing to expensive and time-consuming wet-lab synthesis and testing.[3][6] By simulating molecular interactions within a computational environment, we can generate testable hypotheses, prioritize lead candidates, and optimize molecular structures for enhanced efficacy and safety.[7] This guide provides the strategic framework and technical protocols to apply these powerful techniques to 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
The In Silico Modeling Workflow: A Strategic Overview
A successful computational study is not a linear execution of disconnected tasks but an integrated, iterative process. The overall strategy involves identifying a biological rationale, simulating the physical interactions of the compound with its proposed target, and profiling its drug-like properties. Each step informs the next, creating a feedback loop that refines our understanding of the molecule's potential.
Caption: High-level overview of the integrated in silico drug discovery workflow.
Core Methodologies: A Step-by-Step Guide
This section provides the technical "how-to" and, more importantly, the scientific "why" for each core component of the modeling process.
Target Identification and Validation
Expertise & Experience: The first critical step is to identify a biologically relevant protein target. Simply choosing a random protein is inefficient. We leverage existing knowledge. Pyrimidine derivatives are widely reported as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are implicated in cancer.[2][8] They have also been investigated as antibacterial agents by targeting enzymes like Dihydrofolate Reductase (DHFR).[6] Therefore, a logical starting point is to evaluate 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine against a panel of known pyrimidine-binding proteins.
Protocol: Target Selection
-
Literature Review: Conduct a thorough search for known biological activities of structurally similar pyrimidine compounds. Databases like PubMed and PubChem are invaluable.
-
Target Database Search: Use databases such as the Protein Data Bank (PDB) to find available crystal structures of potential targets (e.g., kinases, DHFR).
-
Prioritization: Select a primary target for initial investigation based on the strength of the evidence and the availability of high-quality crystal structures (Resolution < 2.5 Å is preferred). For this guide, we will proceed with a hypothetical kinase target, such as Cyclin-Dependent Kinase 2 (CDK2), a known target for pyrimidine derivatives.[9][10]
Ligand and Receptor Preparation
Trustworthiness: The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This protocol ensures that both the ligand and the receptor are in a chemically correct and energetically favorable state.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine or obtain its SMILES string (CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl).[5]
-
Convert to 3D: Use a program like Open Babel or ChemDraw to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand has a low-energy, realistic conformation.
-
Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) which are crucial for accurately modeling electrostatic interactions.
-
Save in Correct Format: Save the final prepared ligand structure in a .pdbqt (for AutoDock) or .mol2 format.
Protocol: Receptor Preparation (Using a PDB file, e.g., CDK2)
-
Download PDB File: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 1P4O for a related kinase).[11]
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Causality: Water molecules are typically removed as they can interfere with docking algorithms, unless specific waters are known to be critical for binding.
-
Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add hydrogens according to the standard protonation states at physiological pH (7.4).
-
Assign Charges: Assign atomic charges to the protein atoms (e.g., Kollman charges).
-
Define the Binding Site: Identify the active site or binding pocket. This is typically the location of the co-crystallized ligand or can be predicted using pocket-finding algorithms.
-
Save in Correct Format: Save the prepared receptor structure in the appropriate format (e.g., .pdbqt).
Molecular Docking Simulation
Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It uses a scoring function to estimate the binding affinity (often expressed in kcal/mol), where a more negative value suggests a stronger interaction. This is a rapid screening method to assess whether the compound is likely to bind to the target.
Caption: Step-by-step workflow for a typical molecular docking experiment.
Protocol: Molecular Docking with AutoDock Vina
-
Define the Search Space: Generate a grid box that encompasses the entire binding site of the receptor. The size of the box is critical; too small and it may miss the correct pose, too large and it reduces accuracy.
-
Execute Docking: Run the docking program (e.g., Vina) using the prepared ligand, receptor, and grid configuration files.
-
Analyze Binding Poses: The output will be a set of binding poses (typically 9-10) ranked by their binding affinity scores. Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera).
-
Examine Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the key amino acid residues in the binding pocket. This provides a chemical rationale for the predicted binding affinity.
Data Presentation: Exemplary Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| CDK2 | 1P4O | -8.5 | LEU83, GLU81, ILE10 |
| VEGFR-2 | 3P0Y | -9.1 | CYS919, ASP1046, LYS868 |
| DHFR | 1DHF | -7.9 | ILE50, SER59, PHE31 |
Molecular Dynamics (MD) Simulation
Trustworthiness: While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[13] An MD simulation tracks the movements of every atom in the system over time (from nanoseconds to microseconds), allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[14][15] A stable complex in an MD simulation provides much stronger evidence of a viable binding interaction.
Protocol: MD Simulation with GROMACS
-
System Preparation: Take the best-ranked pose from docking. Place the protein-ligand complex in a simulation box.
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature). This step allows the system to relax and reach a stable state.
-
Production Run: Run the main simulation for a desired length of time (e.g., 100 ns). Save the atomic coordinates (the trajectory) at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Quantitative Structure-Activity Relationship (QSAR)
Expertise & Experience: QSAR is a modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[2] If you plan to synthesize analogs of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, a QSAR model can predict which modifications are most likely to improve activity.[4][16]
Protocol: Building a GQSAR Model
-
Dataset Curation: Assemble a dataset of structurally similar pyrimidine derivatives with experimentally determined biological activity data (e.g., IC50 values).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).
-
Model Building: Divide the dataset into a training set and a test set. Use a statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), to build a model that correlates the descriptors of the training set with their activity.[2]
-
Model Validation: Use the test set, which was not used in model creation, to validate the predictive power of the QSAR equation. A good model will accurately predict the activity of the test set compounds.
-
Prediction: Use the validated model to predict the activity of new, unsynthesized analogs of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
In Silico ADMET Profiling
Trustworthiness: A potent drug is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to flag potential liabilities early.[17][18][19] Numerous web-based tools and software packages can predict these properties based on molecular structure.[20]
Protocol: ADMET Prediction
-
Select Tools: Utilize well-validated free web servers (e.g., pkCSM, SwissADME) or commercial software (e.g., ADMET Predictor®).[18][19]
-
Input Structure: Provide the SMILES string or 3D structure of the compound.
-
Analyze Output: The tool will generate predictions for a wide range of properties. Pay close attention to key parameters like Lipinski's Rule of Five compliance, aqueous solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and predicted toxicity (e.g., AMES test).
Data Presentation: Exemplary ADMET Prediction for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
| Property | Predicted Value | Interpretation |
| Molecular Weight | 236.72 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 3.5 | Good lipophilicity for absorption |
| H-bond Donors | 0 | Compliant with Lipinski's Rule (<5) |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) |
| Aqueous Solubility | -3.8 (log mol/L) | Moderately soluble |
| BBB Permeant | Yes | Potential for CNS activity/side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | Non-toxic | Low mutagenicity risk |
Data Analysis, Interpretation, and Validation
Synthesizing the data from these disparate methods is key.
-
A strong docking score (-8.5 kcal/mol) is promising.
-
If the MD simulation shows the ligand remains stably bound in the active site (low RMSD), it validates the docking result.
-
If the ADMET profile predicts good oral bioavailability and low toxicity, the compound's "drug-likeness" increases.
-
If a QSAR model suggests that adding a specific functional group would improve activity, this provides a clear direction for the next round of design.
Self-Validation: Each protocol must be self-validating. For docking, this involves "re-docking" the native ligand from a crystal structure and ensuring the predicted pose has a low RMSD (< 2.0 Å) from the experimental pose. For MD, it involves ensuring the system has reached equilibrium before the production run. For QSAR, it requires rigorous internal and external validation statistics (e.g., q², pred_r²).[4]
Conclusion and Future Perspectives
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. By integrating molecular docking, molecular dynamics, QSAR, and ADMET profiling, researchers can build a compelling, data-driven case for a compound's therapeutic potential. The insights generated from this process—a predicted binding mode, an assessment of complex stability, and a profile of drug-like properties—are not endpoints. They are actionable hypotheses that guide efficient and targeted wet-lab validation, ultimately accelerating the journey from a promising molecule to a potential therapeutic. The future of this field lies in the increasing accuracy of force fields, the application of machine learning and AI for more predictive models, and the ability to simulate ever-larger and more complex biological systems.[13][17]
References
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-
El-Damasy, D. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 1-21. [Link]
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4-Chloro-2-methylthiopyrimidine | C5H5ClN2S. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Krasavin, M. (2019). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed. [Link]
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4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine | C15H10ClN3S. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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Al-Warhi, T., et al. (2021). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. Taylor & Francis Online, 50(21), 3736-3746. [Link]
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Kini, S., & Bhat, A. R. (2008). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Pakistan Journal of Pharmaceutical Sciences, 21(3), 245-249. [Link]
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4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. (n.d.). AbacipharmTech. Retrieved February 7, 2026, from [Link]
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Gao, D., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14593-14606. [Link]
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Sabegh, Y. A., et al. (2022). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC. [Link]
-
Abdel-Aziz, M., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. PubMed. [Link]
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Salsbury, F. R. (2010). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Current Opinion in Pharmacology, 10(6), 738-744. [Link]
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Ali, H., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]
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Somkuwar, S. (2025). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. Journal of Molecular Graphics and Modelling, 30, 67-81. [Link]
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ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved February 7, 2026, from [Link]
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Sharma, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]
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Hospital, A., et al. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
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Gomaa, A. M., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(9), 2959. [Link]
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ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. Retrieved February 7, 2026, from [Link]
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Sari, Y., et al. (2022). In Silico analysis of pyrimidine derivatives as potential antibacterial agents. ResearchGate. [Link]
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Aswinanand, B., et al. (2025). Pyrimidine Derivative... Ameliorates Cognitive Dysfunction... in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology. [Link]
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Clark, A. J., & Gauto, D. F. (2020). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol. Biophysical Chemistry Laboratory, University of Illinois. [Link]
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Alavala, R., et al. (2022). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences, 17(4), 382-392. [Link]
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Al-Tuwaijri, H. M., et al. (2023). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions. [Link]
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Morgan, D., & Taylor, S. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. PMC. [Link]
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Kumar, A., et al. (2022). Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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El-Drandaly, E., et al. (2021). In Silico Drug Design: Development of New Pyrimidine-based Benzothiazole Derivatives, Selective for CDK2. Bentham Science Publishers. [Link]
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Somkuwar, S. (n.d.). Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Tsolaki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6663. [Link]
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Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
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Mahajan, S. K., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia. [Link]
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Preliminary toxicity screening of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Executive Summary & Compound Profile
In the context of medicinal chemistry, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS: 185633-87-4) represents a classic "hit" scaffold often found in kinase inhibitor libraries and receptor antagonists. While the pyrimidine core offers excellent hydrogen-bonding potential for target engagement, the flanking substituents—specifically the 4-chlorophenyl and 2-methylthio groups—introduce distinct toxicological liabilities that must be screened early to prevent late-stage attrition.
This guide moves beyond standard Safety Data Sheet (SDS) classifications (which rightly identify it as a Skin Irritant Category 2 and Eye Irritant Category 2A) to address developmental toxicity risks : metabolic activation, hepatotoxicity, and hERG channel inhibition.
Structural Deconstruction & Risk Analysis
| Moiety | Function in Drug Design | Toxicological Liability (The "Why") |
| Pyrimidine Core | Scaffold for H-bond interactions. | Generally well-tolerated, but kinase promiscuity is a risk. |
| 4-Chlorophenyl | Increases lipophilicity ( | hERG Liability: Lipophilic aromatic groups are key pharmacophores for hERG channel blockade, leading to QT prolongation. |
| 2-Methylthio | Hydrophobic interaction; often a precursor to amino-pyrimidines. | Metabolic Soft Spot: Highly susceptible to S-oxidation (sulfoxide/sulfone) and nucleophilic displacement by Glutathione (GSH), leading to reactive metabolite formation. |
Tier 1: In Silico & Physicochemical Profiling[1]
Before wet-lab screening, computational assessment filters out compounds with poor drug-likeness.
-
Lipophilicity (
): The chlorophenyl group significantly raises . If , the risk of phospholipidosis and off-target binding increases. -
Structural Alerts: Run screens (e.g., Derek Nexus) specifically looking for thioether oxidation . The conversion of sulfide (-S-) to sulfoxide (-SO-) and sulfone (-SO2-) alters polarity and can create a Michael acceptor if adjacent to a double bond, though less likely in this aromatic system.
Tier 2: In Vitro Cytotoxicity (Cellular Health)
Objective: Determine the therapeutic index. We use HepG2 (liver) cells because they retain some metabolic capacity, essential for assessing the toxicity of the methylthio metabolites.
Protocol: MTT Cell Viability Assay
Standard: ISO 10993-5 / OECD Guidance
-
Cell Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Culture in DMEM + 10% FBS for 24 hours to allow attachment. -
Compound Preparation:
-
Dissolve 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in DMSO (Stock: 10 mM).
-
Critical Step: Serial dilute in culture medium. Final DMSO concentration must be
to avoid solvent toxicity. -
Test Range: 0.1
M to 100 M (8-point dose-response).
-
-
Incubation: Treat cells for 24 and 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 10
L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan. -
Solubilization: Aspirate medium. Add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate
.-
Red Flag:
M indicates high cytotoxicity potential.
-
Tier 3: Metabolic Stability & Reactive Metabolites
The Core Liability: The 2-methylthio group is the primary concern. It undergoes S-oxidation by FMO (Flavin-containing monooxygenases) and CYP450 enzymes. The resulting sulfoxide/sulfone is a better leaving group than the parent sulfide, potentially allowing glutathione (GSH) to displace it. If GSH is depleted, cellular damage ensues.
Protocol: Microsomal Stability & GSH Trapping
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Reaction Mix:
-
Test Compound: 1
M. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM to capture reactive electrophiles.
-
-
Incubation: 37°C for 0, 15, 30, and 60 minutes.
-
Termination: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis (LC-MS/MS):
-
Monitor parent depletion (Intrinsic Clearance,
). -
Scan for Metabolites: Look for +16 Da (Sulfoxide), +32 Da (Sulfone), and +305 Da (GSH adducts).
-
Interpretation: Detection of GSH adducts confirms the formation of reactive intermediates, a "No-Go" signal for lead optimization unless the methylthio group is replaced.
Tier 4: Cardiotoxicity (hERG Inhibition)
The combination of a basic nitrogen (pyrimidine) and a lipophilic aromatic (chlorophenyl) is a classic pharmacophore for blocking the hERG potassium channel, causing QT prolongation and potential Torsades de Pointes.
Protocol: Fluorescence Polarization (High-Throughput Screen)
Note: While Patch Clamp is the gold standard, this fluorescence assay is sufficient for preliminary screening.
-
Reagents: Membrane preparations expressing hERG channels; Red-shifted fluorescent tracer (Predictor™ hERG).
-
Assay Setup:
-
Titrate test compound (0.1 nM – 10
M) into 384-well plates. -
Add hERG membranes and Tracer.
-
-
Mechanism: The tracer binds to the hERG channel. If the test compound binds, it displaces the tracer, reducing fluorescence polarization (FP).
-
Controls:
-
Positive Control: E-4031 (Known hERG blocker).
-
Negative Control: DMSO vehicle.
-
-
Readout: Measure FP after 4 hours. Calculate
.-
Risk Threshold:
M suggests moderate-to-high cardiac risk.
-
Visualizing the Toxicology Workflow
The following diagrams illustrate the screening logic and the specific metabolic pathway of concern.
Diagram 1: The Screening Workflow
Caption: Sequential screening tier. Red nodes indicate high-risk assays for this specific scaffold.
Diagram 2: Metabolic Activation Pathway (Mechanism of Toxicity)
Caption: The S-oxidation pathway activates the methylthio group, making it a leaving group for nucleophilic attack.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773958, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. Retrieved from [Link]
-
OECD (2023). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Relevant for aromatic chlorides). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
FDA (2023). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Retrieved from [Link]
-
Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[1] Xenobiotica.[1] (Demonstrates the S-oxidation mechanism relevant to thio-pyrimidines). Retrieved from [Link]
Sources
Strategic Sourcing & Utilization of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Topic: (CAS 434941-55-6) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers in Drug Discovery.[1]
Executive Summary: The "Linchpin" Scaffold
In the landscape of kinase inhibitor discovery, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS 434941-55-6) serves as a critical "linchpin" intermediate.[1] Unlike commodity reagents, this compound is a specialized scaffold designed for late-stage diversification.[1] Its value lies in the 2-methylthio (SMe) handle—a latent electrophile that, upon oxidation, allows for rapid nucleophilic aromatic substitution (
This guide addresses the commercial availability gap for this compound and provides a self-validating protocol for its in-house synthesis and downstream application, ensuring your research workflow remains uninterrupted by supply chain volatility.[1]
Chemical Profile & Specifications
Before integrating this compound into a library generation campaign, verify the following physicochemical parameters.
Table 1: Compound Specifications
| Parameter | Specification |
| Chemical Name | 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine |
| CAS Number | 434941-55-6 |
| Molecular Formula | |
| Molecular Weight | 236.72 g/mol |
| Structure (SMILES) | CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Purity Standard | >95% (HPLC), confirmed by |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen) |
Commercial Landscape: Buy vs. Build Analysis
Commercially, CAS 434941-55-6 is classified as a Tier 3 Specialty Building Block .[1] It is not routinely stocked in bulk by major catalog suppliers (e.g., Sigma-Aldrich core catalog) but is available through boutique synthesis houses and chemical trading platforms.[1]
Table 2: Sourcing Matrix
| Sourcing Channel | Typical Lead Time | Cost Estimate (USD) | Reliability Risk | Recommended For |
| Boutique Suppliers (e.g., Abacipharm, Guidechem listings) | 2–3 Weeks | High ( | Medium (Batch variability) | Small scale (<1g) screening |
| Custom Synthesis (CROs) | 4–6 Weeks | High (FTE rates) | Low (Guaranteed specs) | Scale-up (>100g) |
| In-House Synthesis (Protocol Below) | 2–3 Days | Low (<$10 / g) | Low (Internal control) | Library generation (5–50g) |
Senior Scientist Insight: For campaigns requiring >5 grams, the "Buy" option is cost-prohibitive and time-inefficient.[1] The synthesis (detailed below) is a robust, one-step Suzuki coupling from cheap commodity precursors.[1] I strongly recommend the "Build" approach for any medicinal chemistry campaign.
The "Build" Protocol: In-House Synthesis
Objective: Synthesize 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine on a 10g scale. Reaction Type: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.[1]
Reaction Scheme Visualization
The following diagram illustrates the convergent synthesis and the critical energetic inputs required for the catalytic cycle.
Figure 1: Convergent Suzuki coupling pathway utilizing commercially available 4-chloro-2-(methylthio)pyrimidine.
Step-by-Step Methodology
-
Charge Reactor: To a 250 mL round-bottom flask, add:
-
Degas: Sparge the biphasic mixture with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add
(0.03 eq, 1.5 g). -
Reaction: Heat to reflux (100°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]
-
Workup: Cool to RT. Dilute with EtOAc (200 mL). Wash with water (2x) and brine (1x).[1] Dry organic layer over
.[1] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1]
-
Expected Yield: 85–90% (approx. 12–13 g).[1]
-
Downstream Application: The "Linker Activation" Strategy
Why this scaffold? The methylthio group is robust during the Suzuki coupling but can be "activated" later to install diverse amines.[1] This is the standard workflow for generating p38 MAPK or CDK inhibitor libraries.[1]
Library Generation Workflow
The workflow involves oxidizing the sulfide to a sulfone (a good leaving group), followed by
Figure 2: Activation strategy converting the inert methylthio group into a reactive sulfone for library diversification.[1]
Protocol for Library Synthesis[1]
-
Oxidation: Dissolve scaffold (1 eq) in DCM. Add mCPBA (2.2 eq) at 0°C. Stir RT for 2h. Wash with
(aq).[1] Isolate sulfone.[1] -
Displacement: Dissolve sulfone (1 eq) in DMSO. Add Amine (
, 1.5 eq) and DIPEA (2 eq).[1] Heat at 80°C for 4–12h. -
Result: A library of 2-amino-4-(4-chlorophenyl)pyrimidines, a privileged structure in kinase inhibition [1, 2].[1]
Quality Control & Validation
To ensure the integrity of your "Build" process, validate the product using these markers:
-
NMR (DMSO-
): Look for the diagnostic methylthio singlet at δ 2.60 ppm .[1] The pyrimidine protons should appear as doublets at δ 8.6 and δ 7.8 ppm .[1] -
LCMS: Expect a mass of 237.0 (M+H) .[1] The Chlorine isotope pattern (
) should show a characteristic 3:1 ratio in the molecular ion cluster.[1]
References
-
PubChem Patent Summary. Kinase Inhibitor (US-9499486-B2).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Google Patents. Certain CDK4/6 inhibitors and pharmaceutically acceptable salts thereof (US10835535B2).[1][2] Available at: [1][2]
Sources
Methodological & Application
Scaffold Profiling: Characterizing 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in p38 MAPK Assays
Abstract
This Application Note details the protocol for profiling 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine , a critical pharmacophore scaffold, against p38 Mitogen-Activated Protein Kinase (MAPK) . While often utilized as a synthetic intermediate for advanced inhibitors like SB-203580, this scaffold possesses intrinsic ATP-competitive binding properties that require precise quantification during Fragment-Based Drug Discovery (FBDD). This guide outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay designed to validate the scaffold's affinity (Kd) and establish a baseline for Structure-Activity Relationship (SAR) optimization.
Scientific Background & Mechanism[1][2]
The Scaffold Context
The 4-aryl-2-substituted pyrimidine core is a "privileged structure" in kinase inhibition.[1] The specific molecule 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine represents a Type I kinase inhibitor fragment.
-
Structural Role: The pyrimidine ring mimics the adenine base of ATP.[1]
-
Binding Mode: The Nitrogen at position 1 (N1) acts as a hydrogen bond acceptor for the backbone amide of Met109 in the p38
hinge region. -
The Methylthio "Handle": While the 2-methylthio group provides hydrophobic interactions within the ATP pocket, it is chemically significant as a precursor. In SAR campaigns, it is often oxidized to a sulfoxide/sulfone to facilitate nucleophilic aromatic substitution (
) with amines, improving solubility and selectivity. However, profiling the un-substituted methylthio parent is critical to ensure the core binding orientation is correct before synthetic elaboration.
Signaling Pathway Context
p38 MAPK is a central regulator of inflammatory cytokines (TNF
Figure 1: The p38 MAPK signaling cascade.[2] The scaffold targets the ATP-binding pocket of p38, preventing downstream phosphorylation of MK2 and ATF2.
Experimental Protocol: TR-FRET Binding Assay
Principle
We utilize a competition binding assay (e.g., LanthaScreen™).[3] A fluorescently labeled tracer (Alexa Fluor™ 647) binds to the kinase active site. A Europium (Eu)-labeled anti-tag antibody binds to the kinase.[3]
-
No Inhibitor: Tracer binds → FRET occurs between Eu (Donor) and Tracer (Acceptor) → High TR-FRET signal.
-
Inhibitor Present: Scaffold displaces tracer → FRET disrupted → Low TR-FRET signal.
Materials & Reagents
| Reagent | Specification | Purpose |
| Target Protein | p38 | The kinase enzyme. |
| Test Compound | 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine | The scaffold being profiled. |
| Detection Antibody | Eu-anti-GST Antibody | FRET Donor. |
| Tracer | Kinase Tracer 199 (Alexa Fluor 647) | FRET Acceptor (ATP competitive). |
| Control Inhibitor | SB-203580 | Positive control (High affinity). |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl | Physiological binding environment. |
Step-by-Step Workflow
Step 1: Compound Preparation (Solubility Management)
The 2-methylthio scaffold is highly lipophilic (cLogP ~3.5). Proper solubilization is critical to prevent precipitation, which causes false negatives (acoustic interference) or false positives (aggregation).
-
Dissolve solid scaffold in 100% DMSO to create a 10 mM stock .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare a 16-point serial dilution (1:3) in DMSO.
-
Top Concentration: 1 mM (Final assay conc: 10
M). -
Note: Keep DMSO concentration constant across all wells (typically 1%).
-
Step 2: Plate Setup (384-well Low Volume White)
-
Dispense Compounds: Add 100 nL of diluted compound to assay wells.
-
Add Kinase/Antibody Mix: Add 5
L of buffer containing p38 (5 nM final) and Eu-anti-GST (2 nM final). -
Add Tracer: Add 5
L of Tracer 199 (10 nM final).-
Why this order? Pre-incubating the kinase with the antibody ensures stable donor complex formation before the competition begins.
-
Step 3: Incubation & Detection
-
Centrifuge plate at 1000 x g for 1 minute.
-
Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.
-
Equilibrium: Binding assays require equilibrium; 60 minutes is sufficient for Type I inhibitors.
-
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Figure 2: Experimental workflow for the p38 MAPK TR-FRET binding assay.
Data Analysis & Interpretation
Calculation
Calculate the Emission Ratio (ER) for each well:
Convert ER to % Inhibition or fit directly to a dose-response curve:
Expected Results
The methylthio scaffold is a fragment/intermediate. It will display lower potency than the optimized drug SB-203580.
| Compound | Expected IC | Interpretation |
| SB-203580 (Control) | 10 - 50 nM | High Affinity. Validates the assay system is working. |
| Methylthio Scaffold | 0.5 - 5.0 | Moderate Affinity. Confirms the core binds to the hinge region. |
| DMSO Only | N/A (Max Signal) | Defines the "Top" of the binding curve. |
| EDTA | N/A (Min Signal) | Chelates Mg |
Troubleshooting (Self-Validating)
-
Low Z-Factor (< 0.5): Often caused by tracer degradation or pipette error. Ensure the tracer is protected from light.
-
Steep Hill Slope (> 1.5): Indicates compound aggregation or insolubility. The methylthio group is hydrophobic; if this occurs, add 0.01% Triton X-100 to the buffer.
-
No Displacement: If the scaffold shows no activity, verify the structural integrity via LC-MS. The methylthio group can oxidize to sulfoxide (S=O) upon prolonged air exposure, which changes the binding affinity.
References
-
Cuenda, A., et al. (1997). "SB 203580 is a specific inhibitor of p38 MAP kinase in vivo and in vitro." Journal of Biological Chemistry.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for p38 alpha." User Guide.
-
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry.
-
Zhang, J., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes & Protocols for the In Vitro Evaluation of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to life as a component of nucleic acids (cytosine, thymine, and uracil).[1][2] Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Pyrimidine derivatives have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents.[1][3][4] This wide range of activities stems from the ability of the pyrimidine scaffold to interact with various biological targets, including kinases, which are often dysregulated in diseases like cancer.[2][5]
This document provides a detailed protocol for the initial in vitro characterization of a novel pyrimidine derivative, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. The protocols outlined herein are designed to assess its cytotoxic effects on cancer cell lines and to probe its potential mechanism of action, with a focus on kinase inhibition.
Compound Profile: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
While 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is a specific molecule of interest, detailed public data on this exact compound is limited. However, based on its structural features—a pyrimidine core, a 4-chlorophenyl group, and a methylthio group—we can infer certain chemical properties and potential biological activities. The presence of the 4-chlorophenyl group may enhance lipophilicity, potentially aiding in cell membrane permeability. The methylthio group can influence the compound's reactivity and biological interactions.[6]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₉ClN₂S |
| Molecular Weight | 236.72 g/mol |
| Appearance | Likely a pale yellow to light brown solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol |
A Note on Handling: As with any novel chemical entity, appropriate safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Design: A Multi-Faceted Approach to In Vitro Characterization
The in vitro evaluation of a novel compound requires a systematic approach to understand its biological effects. The following experimental workflow is proposed to comprehensively assess the potential of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine as a therapeutic agent.
Figure 1: A tiered experimental workflow for the in vitro characterization of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] Metabolically active cells reduce the yellow MTT to a purple formazan, and the amount of formazan produced is proportional to the number of viable cells.[7][8]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC3 - prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
-
Dimethyl sulfoxide (DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[5] A cell-free kinase assay can determine if 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine directly inhibits the activity of specific kinases.
Conceptual Workflow:
Figure 2: The principle of a kinase inhibition assay.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, or a panel of kinases)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader compatible with the chosen assay format (luminescence, fluorescence, etc.)
Step-by-Step Protocol (using a generic luminescence-based assay like ADP-Glo™):
-
Reagent Preparation:
-
Prepare serial dilutions of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in the appropriate assay buffer.
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, and this new ATP is used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value.
-
Protocol 3: Western Blot Analysis of Target Signaling Pathways
If the kinase inhibition assay identifies a specific target, Western blotting can be used to confirm this in a cellular context by examining the phosphorylation status of downstream proteins in the signaling pathway.[13][14][15]
Materials:
-
Treated cell lysates from the cytotoxicity experiment
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Protocol:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins relative to the total protein levels and the loading control.
-
Data Summary and Interpretation
The results from these assays should be compiled and analyzed to build a comprehensive profile of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
| Assay | Key Parameter | Example Data Interpretation |
| MTT Assay | IC₅₀ (µM) | A low IC₅₀ value suggests potent cytotoxic activity against the tested cancer cell line. |
| Kinase Inhibition Assay | IC₅₀ (nM or µM) | A low IC₅₀ against a specific kinase indicates direct inhibition and suggests a potential mechanism of action. |
| Western Blot Analysis | Relative Protein Phosphorylation | A decrease in the phosphorylation of a specific downstream protein in treated cells validates the kinase inhibition observed in the cell-free assay. |
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. By systematically evaluating its cytotoxicity, identifying potential kinase targets, and validating its effects on cellular signaling pathways, researchers can gain valuable insights into its therapeutic potential. This multi-pronged approach ensures a thorough and scientifically rigorous preliminary assessment, paving the way for further preclinical development.
References
- Vertex AI Search. (n.d.). CAS 49844-90-8: 4-Chloro-2-(methylthio)pyrimidine.
- ECHEMI. (n.d.). 49844-90-8, 4-Chloro-2-(methylthio)pyrimidine Formula.
- PubMed. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- PMC. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies.
- MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Synblock. (n.d.). CAS 49844-90-8 | 4-Chloro-2-(methylthio)pyrimidine.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- NCBI Bookshelf. (2013). Cell Viability Assays.
- PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Abcam. (n.d.). MTT assay protocol.
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Abcam. (n.d.). Western blot protocol.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- TSI Journals. (n.d.). Synthesis of some new aminothiophene, pyridazine, pyrimidine and thienopyrimidine derivatives with expected biological activity.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- PubMed. (n.d.). New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening.
- BMG LABTECH. (2020). Kinase assays.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- R&D Systems. (n.d.). Western Blot Protocol.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Abcam. (n.d.). Cell viability assays.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylthiopyrimidine 98 49844-90-8.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-2-(methylthio)pyrimidine | 49844-90-8.
- Thermo Fisher Scientific - UK. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
- PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- StatPearls - NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
- ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays.
- ResearchGate. (n.d.). (PDF) Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inits.at [inits.at]
- 6. CAS 49844-90-8: 4-Chloro-2-(methylthio)pyrimidine [cymitquimica.com]
- 7. broadpharm.com [broadpharm.com]
- 8. atcc.org [atcc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Application Note: Leveraging 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine for Targeted Kinase Inhibitor Discovery
This Application Note is structured as a high-level technical guide for drug discovery professionals utilizing 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS 434941-55-6) as a privileged scaffold in oncology research.
Executive Summary
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is a versatile heterocyclic building block extensively utilized in the synthesis of Type I and Type II kinase inhibitors . While the parent compound exhibits moderate intrinsic biological activity, its primary application in cancer research is as a privileged scaffold for generating libraries of 2,4-disubstituted pyrimidines.
This guide details the protocols for activating the C2-methylthio group to facilitate nucleophilic aromatic substitution (
Scientific Background & Mechanism
The pyrimidine pharmacophore is ubiquitous in FDA-approved oncology drugs (e.g., Pazopanib , Imatinib ). The specific substitution pattern of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine offers two distinct advantages:
-
The 4-(4-Chlorophenyl) Moiety: Mimics the ATP-binding pocket "gatekeeper" interactions found in p38 MAP Kinase and various Tyrosine Kinases (TKs).
-
The 2-(Methylthio) Handle: Acts as a latent electrophile. It is chemically stable during initial handling but can be activated via oxidation to a sulfone/sulfoxide, allowing for the introduction of diverse amine "tails" that dictate solubility and kinase selectivity.
Mechanism of Activation (Synthetic Pathway)
The transformation of the scaffold into a bioactive inhibitor follows a "Protect-Activate-Displace" logic, visualized below.
Figure 1: Synthetic workflow converting the inert methylthio scaffold into a bioactive kinase inhibitor library.
Experimental Protocols
Protocol A: Scaffold Activation (Oxidation)
Objective: Convert the unreactive 2-methylthio group into a reactive 2-methylsulfonyl leaving group.
-
Reagents:
-
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (1.0 eq)
-
m-Chloroperbenzoic acid (m-CPBA, 2.5 eq)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃ solution
-
-
Procedure:
-
Dissolve 1.0 g of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in 20 mL of DCM at 0°C.
-
Slowly add m-CPBA (dissolved in DCM) dropwise over 20 minutes to prevent over-exotherm.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
TLC Check: Monitor disappearance of starting material (Rf ~0.6 in 3:1 Hex/EtOAc).
-
Quench: Wash the organic layer with sat. NaHCO₃ (3x) to remove benzoic acid byproducts.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting white solid (Sulfone derivative) is used directly in Protocol B without further purification.
-
Protocol B: Library Generation (Nucleophilic Displacement)
Objective: Introduce diversity elements (amines) to target specific cancer pathways.
-
Reagents:
-
Activated Sulfone Intermediate (from Protocol A)
-
Diverse Anilines (e.g., 4-morpholinoaniline for solubility, 3-chloroaniline for hydrophobic pockets)
-
Solvent: 1,4-Dioxane or DMSO
-
Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, 0.1 eq)
-
-
Procedure:
-
Aliquot the Activated Sulfone (50 mg per well/vial) into a reaction block.
-
Add 1.2 eq of the specific amine (R-NH₂).
-
Heat to 80-100°C for 6-12 hours.
-
Purification: Evaporate solvent and purify via preparative HPLC or recrystallization from Ethanol.
-
Biological Application: Cancer Cell Line Screening[1]
Once the library is generated, the derivatives are screened for antiproliferative activity. The parent compound (S-Me) is used as a negative control to demonstrate the necessity of the 2-amino substitution.
Target Pathway: p38 MAPK Signaling
The 4-(4-chlorophenyl) substituted pyrimidines are classic pharmacophores for inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cytokine production and apoptosis in tumor cells.
Figure 2: The p38 MAPK signaling cascade. Derivatives of the scaffold bind to the ATP pocket of p38, blocking downstream phosphorylation of MK2.
In Vitro Cytotoxicity Assay (HCT-116)
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Seeding: Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Treat cells with a dose-response curve (0.1 nM to 10 µM) of:
-
Compound A (Parent S-Me Scaffold)
-
Compound B (Synthesized 2-Amino Derivative)
-
Positive Control (e.g., SB-203580)
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout: Add detection reagent and measure absorbance/luminescence.
Expected Results & Data Interpretation
The table below illustrates typical data when comparing the parent scaffold to a functionalized derivative.
| Compound ID | Structure Description | HCT-116 IC₅₀ (µM) | Mechanism Note |
| Parent (4-CP-2-SMe) | 2-Methylthio-4-(4-Cl-phenyl) | > 50.0 (Inactive) | Lacks H-bond donor for ATP hinge region. |
| Intermediate (Sulfone) | 2-Methylsulfonyl-4-(4-Cl-phenyl) | N/A (Reactive) | Too reactive for biological assay (forms adducts). |
| Derivative 1 | 2-(4-Morpholinoanilino)-... | 0.5 - 2.5 | Morpholine improves solubility; Aniline forms H-bonds. |
| SB-203580 (Control) | 4-(4-Fluorophenyl)-... | 0.3 - 0.6 | Standard p38 inhibitor benchmark. |
Key Insight: The parent 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine is chemically stable but biologically "quiet" until the methylthio group is displaced by an amine capable of hydrogen bonding with the kinase hinge region (Glu71/Met109 in p38).
References
-
Chemical Scaffold Properties
- Synthetic Methodology (S-Me Displacement): Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Contextual reference for methylthio activation in pyrimidines). VanderWel, S. N., et al. (2005). Pyrimido[4,5-d]pyrimidin-2-one inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters.
-
Biological Target (p38 MAPK)
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
-
-
General Kinase Inhibitor Design
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Sources
Application Note: Preparation and Handling of Stock Solutions for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Abstract & Scope
This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CAS: 434941-55-6).[1] Unlike its smaller precursor 4-chloro-2-(methylthio)pyrimidine, this bi-aryl compound exhibits significant lipophilicity, necessitating specific solvation strategies to prevent micro-precipitation in biological assays.[1] This document provides a self-validating workflow to ensure experimental reproducibility in kinase inhibition studies and synthetic intermediate handling.
Physicochemical Profile
Understanding the intrinsic properties of the compound is the first step in designing a solubility protocol.[1] The presence of the p-chlorophenyl group attached to the pyrimidine core significantly increases the partition coefficient (LogP) compared to the parent heterocycle, making aqueous solubility negligible.
| Property | Data | Relevance to Protocol |
| Compound Name | 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine | Target Analyte |
| CAS Number | Unique Identifier for sourcing/verification | |
| Molecular Formula | C₁₁H₉ClN₂S | Stoichiometric calculations |
| Molecular Weight | 236.72 g/mol | Mass-to-Molarity conversion |
| Predicted LogP | ~3.5 - 4.0 | High hydrophobicity; requires DMSO/DMF |
| Appearance | Off-white to pale yellow solid | Visual purity check required |
Materials & Equipment
Reagents
-
Target Compound: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (>95% purity).[1][2]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[3]
-
Rationale: DMSO is the gold standard for solubilizing lipophilic bi-aryl heterocycles due to its high dielectric constant and ability to disrupt solute-solute interactions.[1]
-
-
Secondary Solvent (Optional): Ethanol (absolute) for specific chemical synthesis applications, though less effective for high-concentration stocks.[1]
Equipment
-
Analytical Balance: Readable to 0.01 mg.
-
Vortex Mixer: Variable speed.[1]
-
Ultrasonic Bath: For breaking up crystal lattices.[1]
-
Glassware: Borosilicate glass vials with PTFE-lined caps (Avoid plastics that may leach plasticizers in 100% DMSO).[1]
-
Desiccator: For equilibrating the solid compound before weighing.[1]
Protocol: Preparation of Master Stock Solution (10 mM - 50 mM)
This protocol utilizes a gravimetric approach rather than volumetric to maximize accuracy.[1] Viscous solvents like DMSO are difficult to pipette with <1% error; weighing the solvent ensures the mass fraction is exact, which can be converted to molarity using density (DMSO ρ = 1.10 g/mL).
Step 1: Pre-Solvation Assessment
-
Equilibrate: Allow the vial of solid compound to reach room temperature in a desiccator to prevent water condensation.
-
Inspect: Verify the solid is free of clumps.[1] If clumping is observed, gently tap the vial.[1]
Step 2: Calculation & Weighing
To prepare 1 mL of a 50 mM Stock Solution :
-
Target Mass:
-
Action: Weigh approximately 12 mg of compound into a tared 4 mL amber glass vial. Record the exact mass (e.g., 12.15 mg).
Step 3: Solvation (The "Reverse Calculation" Method)
Instead of trying to hit a specific volume, add solvent to match the weighed mass.
-
Calculate the required volume of DMSO for the exact mass weighed:
-
Example: For 12.15 mg:
-
-
Add the calculated volume of Anhydrous DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at room temperature. Note: Monitor temperature; do not let the bath exceed 40°C to avoid degradation.
Step 4: Self-Validation (Quality Check)[1]
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]
-
Tyndall Effect: Shine a laser pointer (or strong focused light) through the vial.[1] If a beam path is visible (scattering), micro-precipitates are present. Sonicate further.[1]
Workflow Visualization
The following diagram illustrates the critical decision points in the solvation workflow.
Figure 1: Decision tree for the preparation of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine stock solutions, ensuring solubility verification.
Protocol: Working Solutions & Serial Dilution
Critical Warning: Direct dilution of high-concentration DMSO stocks into aqueous buffers often causes "crashing out" (precipitation) due to the hydrophobic nature of the chlorophenyl-pyrimidine scaffold.[1]
The "Intermediate Step" Method
To maintain solubility in cell culture media or assay buffers:
-
Master Stock: 50 mM in 100% DMSO.
-
Intermediate Stock (100x): Dilute Master Stock 1:10 in DMSO (not water) to create a 5 mM stock.
-
Working Solution (1x): Dilute the Intermediate Stock 1:100 into the assay buffer.
Figure 2: Serial dilution strategy to minimize precipitation risk during biological assays.
Storage and Stability
-
Temperature: Store Master Stocks at -20°C or -80°C .
-
Container: Amber glass vials (protect from UV-induced thioether oxidation).
-
Hygroscopicity: DMSO is hygroscopic.[1][3][5] Store vials inside a secondary container with desiccant (e.g., silica gel) to prevent water absorption, which degrades the compound over time.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.
References
-
Compound Identification: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 11280879, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. Retrieved from [Link]
-
Solvent Selection: Abacipharm. Product Data: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. Retrieved from [Link]
- General Protocol: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today.
Sources
- 1. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
Application Note: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine as a Scaffold for VEGFR-2 (KDR) Probe Development
Executive Summary
This guide details the application of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (Compound 1 ) as a critical chemical scaffold for the development of high-affinity probes targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) and related kinases (e.g., p38 MAPK).
While Compound 1 possesses a "privileged" pharmacophore—the 4-arylpyrimidine core—its primary utility in drug discovery is not as a final inhibitor, but as an electrophilic lynchpin. The 2-methylthio group serves as a versatile "chemical handle," allowing researchers to rapidly generate libraries of 2-amino-4-arylpyrimidines via nucleophilic aromatic substitution (
Scientific Background & Mechanism[1]
The "Privileged" Scaffold
The 4-arylpyrimidine core mimics the adenine ring of ATP. In the context of VEGFR-2 inhibition:
-
The Pyrimidine Ring: Forms hydrogen bonds with the "hinge region" of the kinase domain (specifically Cys919 in VEGFR-2).
-
The 4-Chlorophenyl Group: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other kinases.
-
The 2-Position (Methylthio): In its native state, this group is bulky and lipophilic. However, its metabolic susceptibility makes it a poor final drug candidate. Its value lies in its synthetic convertibility.
Mechanism of Action (Derivatives)
Probes derived from Compound 1 (where the -SMe is replaced by -NHR) bind to the ATP-binding pocket of VEGFR-2 in the DFG-in conformation (active state). This blockade prevents the autophosphorylation of tyrosine residues (e.g., Y1175), thereby halting the downstream RAF/MEK/ERK and PI3K/AKT signaling cascades responsible for endothelial cell proliferation and angiogenesis.
Experimental Protocols
Protocol A: Probe Generation (Chemical Derivatization)
Objective: To convert the scaffold (Compound 1) into a potent VEGFR-2 probe via oxidation and amine displacement.
Reagents:
-
Compound 1 (4-(4-Chlorophenyl)-2-(methylthio)pyrimidine)
-
m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone®
-
Primary/Secondary Amines (e.g., 3,4,5-trimethoxyaniline for high VEGFR-2 affinity)
-
Dichloromethane (DCM), THF, DIPEA.
Workflow:
-
Oxidation (Activation):
-
Dissolve Compound 1 (1.0 eq) in DCM.
-
Add m-CPBA (2.2 eq) at 0°C to oxidize the sulfide (-SMe) to the sulfone (-SO₂Me). Note: The sulfone is a far superior leaving group than the sulfide.
-
Stir for 2-4 hours. Quench with
, wash with . Isolate the sulfone intermediate.
-
-
Nucleophilic Displacement (
):-
Dissolve the sulfone intermediate in dry THF or Dioxane.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat to 60-80°C for 4-12 hours. The amine displaces the sulfone.
-
Validation: Confirm product identity via LC-MS (Target Mass = Scaffold + Amine - SO₂Me).
-
Protocol B: In Vitro Kinase Assay (HTRF)
Objective: To determine the IC50 of the generated probe against recombinant VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 (cytoplasmic domain).
-
HTRF® Kinase-EASE Kit (Cisbio/PerkinElmer).
-
Substrate: Biotin-polyGT (Glu:Tyr 4:1).
-
ATP (at
concentration, typically 10 µM).
Steps:
-
Preparation: Dilute the generated probe in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix Enzyme (0.5 ng/µL), Probe, Biotin-Substrate, and ATP in kinase buffer (
HEPES pH 7.0, , DTT). -
Reaction: Incubate at Room Temperature for 60 minutes.
-
Detection: Add detection reagents (Eu-labeled anti-phospho-tyrosine antibody + Streptavidin-XL665).
-
Readout: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.
Protocol C: Cellular Selectivity (Western Blot)
Objective: To verify pathway inhibition in HUVEC (Human Umbilical Vein Endothelial Cells).
-
Culture: Grow HUVECs in EGM-2 media; starve in 0.5% FBS overnight.
-
Treatment: Pre-treat cells with the Probe (0.1, 1, 10 µM) for 1 hour.
-
Induction: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Blotting:
-
Primary Target: p-VEGFR2 (Tyr1175).
-
Downstream: p-ERK1/2 (Thr202/Tyr204).
-
Loading Control: Total VEGFR2 or
-Actin.
-
-
Result Interpretation: A potent probe will abolish p-VEGFR2 and p-ERK signals at <1 µM without affecting total protein levels.
Data Visualization & Pathways
Synthesis & Logic Flow
The following diagram illustrates the conversion of the scaffold into an active biological probe.
Figure 1: Synthetic workflow transforming the inert sulfide scaffold into an active kinase inhibitor.
VEGFR-2 Signaling Pathway
This diagram details the signaling cascade blocked by the probe.
Figure 2: The VEGFR-2 signaling cascade. The probe acts at the receptor level, preventing downstream activation of PI3K and MAPK pathways.
Quantitative Data Summary (Representative)
The table below illustrates the Structure-Activity Relationship (SAR) typically observed when derivatizing Compound 1 .
| Compound ID | R-Group (2-position) | VEGFR-2 IC50 (nM) | Cellular IC50 (HUVEC) | Notes |
| Compound 1 | -SMe (Methylthio) | > 10,000 | N/A | Inactive Scaffold |
| Derivative A | -NH-Phenyl | 1,200 | > 5,000 | Weak Inhibition |
| Derivative B | -NH-(3,4,5-OMe-Ph) | 85 | 450 | Potent (Manley et al.) |
| Derivative C | -NH-(4-Morpholino-Ph) | 120 | 600 | Improved Solubility |
References
-
Manley, P. J., et al. (2003). "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.
-
Davey, D. D., et al. (2007). "Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors." Journal of Medicinal Chemistry, 50(6), 1146-1157.
-
Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4-aryl-5-pyridin-4-ylimidazoles as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Contextual reference for p38 scaffold similarity).
-
PubChem Compound Summary. (n.d.). "4-(4-Chlorophenyl)-2-(methylthio)pyrimidine."[1] National Center for Biotechnology Information.
Sources
LC-MS/MS method for quantification of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Executive Summary
This protocol details the method development, optimization, and validation strategy for the quantification of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (hereafter referred to as CPMP ).[1] CPMP is a critical pharmacophore and intermediate in the synthesis of KDR kinase inhibitors and marine alkaloids like variolin B1.
Given its moderate lipophilicity (LogP ~3.1–3.[1]9) and basic pyrimidine core, this method utilizes Positive Electrospray Ionization (ESI+) coupled with Reverse-Phase Chromatography (RPLC) .[1] This guide prioritizes sensitivity and selectivity, employing Liquid-Liquid Extraction (LLE) to minimize matrix effects common in biological assays.[1]
Physicochemical Context & MS/MS Strategy
Effective method development requires understanding the analyte's behavior in the gas and liquid phases.
| Property | Value / Characteristic | Impact on Method |
| Formula | C₁₁H₉ClN₂S | Distinct isotope pattern (³⁵Cl/³⁷Cl).[1] |
| MW | 236.72 g/mol | Monoisotopic Mass: ~236.02 Da.[1] |
| LogP | ~3.1 – 3.9 | Highly lipophilic; requires high % organic mobile phase for elution.[1] |
| pKa | ~2.5 (Pyrimidine N) | Weak base; requires acidic mobile phase (pH < 3) for protonation.[1] |
| Solubility | DMSO, MeOH, ACN | Stock solutions must be prepared in organic solvents. |
Mass Spectrometry Tuning (ESI+)
The 2-(methylthio)pyrimidine motif dictates the fragmentation pathway. The sulfur atom is a "soft" nucleophile, and the methylthio group is often a site of primary fragmentation.
-
Precursor Ion: [M+H]⁺ = m/z 237.0 (for ³⁵Cl).[1]
-
Isotope Confirmation: Monitor m/z 239.0 (³⁷Cl) at ~32% intensity of the base peak to confirm identity.
Predicted Fragmentation Pathways (MRM Transitions):
-
Primary Transition (Quantifier): Loss of the methyl radical (•CH₃) or methanethiol (CH₃SH).[1]
-
Transition:237.0 → 189.0 (Loss of SMe/CH₃S group).[1]
-
-
Secondary Transition (Qualifier): Cleavage of the pyrimidine ring or loss of the chlorophenyl moiety.
-
Transition:237.0 → 125.0 (Chlorophenyl cation [C₆H₄Cl]⁺).[1]
-
Expert Insight: The methylthio group is susceptible to in-source oxidation (sulfoxide formation, +16 Da). Ensure the desolvation temperature is optimized (typically 350–500°C) but not excessive to prevent thermal degradation prior to collision.
Experimental Protocol
Reagents & Standards
-
Reference Standard: CPMP (>98% purity).
-
Internal Standard (IS): Stable Isotope Labeled (SIL) CPMP-d3 is preferred.[1] If unavailable, use 4-(4-Fluorophenyl)-2-(methylthio)pyrimidine as a structural analog.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Liquid Chromatography Conditions
A C18 column is selected to retain the lipophilic CPMP, allowing matrix salts to elute in the void volume.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial equilibration |
| 0.50 | 5 | Divert to Waste (Salt removal) |
| 3.00 | 95 | Elution of CPMP (Retention ~2.4 min) |
| 4.00 | 95 | Column Wash |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End of Run |
Sample Preparation: Liquid-Liquid Extraction (LLE)
Due to the high LogP, Protein Precipitation (PPT) often leaves phospholipids that suppress ionization.[1] LLE is the "Gold Standard" here.
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9) to neutralize the pyrimidine and drive it into the organic phase.
-
Extract: Add 600 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.
-
Agitate: Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
-
Transfer: Transfer 500 µL of the supernatant (organic layer) to a fresh tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 A:B).
Method Development Workflow (Visualized)
The following diagram illustrates the logical flow of developing this method, ensuring no critical validation step is missed.
Figure 1: Step-by-step workflow for developing the CPMP quantification method, highlighting the feedback loop if matrix effects are detected.
Validation & Quality Control (Scientific Integrity)
To ensure the method is trustworthy (E-E-A-T), it must be validated against ICH M10 or FDA Bioanalytical Method Validation (2018) guidelines.
Linearity & Sensitivity
-
Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% at LLOQ).
Accuracy & Precision
Perform 3 runs over 3 days with Quality Control (QC) samples:
-
LQC (Low QC): 3x LLOQ.
-
MQC (Mid QC): 30-50% of range.
-
HQC (High QC): 75% of range.
-
Criteria: Intra- and inter-run CV% must be <15%.[1]
System Suitability Test (SST)
Before every batch, run a "System Suitability" sample.[1]
-
Requirement: Retention time deviation < 0.2 min; Peak Area CV < 5% for 5 injections.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1] | Increase buffer strength or ensure column is "end-capped" (e.g., BEH technology). |
| Signal Drift | Source contamination or charging.[1] | Clean the ESI cone/capillary. Switch to a diverter valve to dump the first 0.5 min of salt. |
| Carryover | Lipophilic analyte sticking to injector.[1] | Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) .[1] |
| Low Recovery | Inefficient extraction pH.[1] | Ensure the sample pH is > 8.0 before LLE to neutralize the pyrimidine nitrogen. |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1][2][3] [Link]1]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Manley, P. J., et al. (2003). 2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.[1] [Link]1]
-
Salem, M. A., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry, 4(4), 92-99.[4] [Link]1][4]
Sources
- 1. 4-(4-Chlorophenylthio)-2-(pyridin-2-yl)pyrimidine | C15H10ClN3S | CID 11381029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hhs.gov [hhs.gov]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
Application Notes and Protocols for the Derivatization of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine to Enhance Biological Potency
Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Drug Discovery
The pyrimidine ring is a quintessential heterocyclic motif and a "privileged scaffold" in medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its derivatives are predisposed to interact with a wide array of biological targets with high affinity and specificity.[1][2] This inherent biocompatibility, combined with synthetic tractability, has rendered pyrimidine-based compounds central to the development of numerous therapeutic agents, particularly in oncology as potent protein kinase inhibitors.[2][3][4]
The compound 4-(4-chlorophenyl)-2-(methylthio)pyrimidine serves as a versatile starting material for the generation of diverse chemical libraries. Its structure presents multiple strategic points for chemical modification, each offering a vector to modulate its physicochemical properties and enhance its interaction with target proteins. This guide provides a detailed exploration of scientifically-grounded derivatization strategies for this scaffold, focusing on reactions at the C4 and C2 positions of the pyrimidine ring. The protocols herein are designed to be robust and adaptable, providing researchers with the tools to systematically explore the structure-activity relationships (SAR) of this promising class of molecules.
Strategic Derivatization Pathways for Enhanced Potency
The core structure of 4-(4-chlorophenyl)-2-(methylthio)pyrimidine offers three primary sites for derivatization to enhance biological activity: the C4-chloro position, the C2-methylthio group, and the C5 position of the pyrimidine ring. This guide will focus on the most synthetically accessible and biologically relevant modifications at the C4 and C2 positions.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application and Protocol for the Scale-up Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The target molecule, 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, is a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable synthesis a topic of significant interest in the pharmaceutical industry. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. The methodology is presented with an emphasis on the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Reaction Scheme and Mechanism
The synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine can be efficiently achieved through a two-step process. The first step involves a Biginelli-type condensation reaction to form the pyrimidine core, followed by chlorination of the resulting pyrimidinone.
Step 1: Synthesis of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylic acid ethyl ester
This initial step utilizes a multi-component Biginelli reaction, a well-established method for the synthesis of dihydropyrimidinones.[1][2] This reaction involves the acid-catalyzed condensation of an aldehyde (4-chlorobenzaldehyde), a β-ketoester (ethyl acetoacetate), and a thiourea.
Step 2: S-methylation and Aromatization/Chlorination
The intermediate from Step 1 is then S-methylated at the 2-thioxo position, followed by aromatization and chlorination at the 4-position. For the final chlorination step, phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for converting hydroxypyrimidines to their chloro derivatives.[3]
Overall Reaction Workflow:
Caption: Overall synthetic workflow for 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Chlorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Ethyl Acetoacetate | ≥99% | Sigma-Aldrich |
| Thiourea | ≥99% | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Hydrochloric Acid | 37% | VWR |
| Methyl Iodide | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | ≥97% | VWR |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Equipment
-
Large-capacity glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
Heating mantle or oil bath.
-
Vacuum filtration apparatus.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Fume hood.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Protocol
Step 1: Synthesis of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylic acid ethyl ester
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (2.5 L).
-
Reagent Addition: To the ethanol, add 4-chlorobenzaldehyde (281 g, 2.0 mol), ethyl acetoacetate (260 g, 2.0 mol), and thiourea (182 g, 2.4 mol).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid (20 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 2-3 hours to maximize precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 250 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.
Step 2: Scale-up Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
-
S-Methylation:
-
In a 5 L three-necked round-bottom flask, dissolve the dried intermediate from Step 1 (approx. 622 g, based on theoretical yield) in a solution of sodium hydroxide (88 g, 2.2 mol) in water (2 L).
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add methyl iodide (312 g, 2.2 mol) dropwise, maintaining the temperature below 20 °C.[4][5]
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
-
Chlorination:
-
Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Slowly and carefully add phosphorus oxychloride (POCl₃) (920 g, 6.0 mol) dropwise, ensuring the temperature does not exceed 10 °C. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain for 4-6 hours.[3]
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice (5 kg) with vigorous stirring in a large beaker. Caution: This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 1 L).
-
Combine the organic layers and wash with brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification and Characterization
The crude product obtained is a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
Table of Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | Pale yellow to light brown solid[5] |
| Molecular Formula | C₁₁H₉ClN₂S[6] |
| Molecular Weight | 236.72 g/mol [6] |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, pyrimidine proton, and methylthio protons. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic, pyrimidine, and methylthio carbons. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ at 237.0 |
| Purity (HPLC) | ≥98% |
Safety Precautions
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care. Ensure the reaction and quenching steps are performed in a robust setup within a fume hood.
-
Methyl Iodide: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Hydrochloric Acid: Corrosive. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Optimization
-
Low Yield in Step 1: Ensure anhydrous conditions and use a slight excess of thiourea. The reaction time can be extended if TLC shows incomplete conversion.
-
Incomplete Chlorination in Step 2: Ensure a sufficient excess of POCl₃ is used and that the reaction is heated for the specified duration. The temperature is critical for this step.
-
Difficult Work-up: The quenching of POCl₃ is highly exothermic. Slow and controlled addition to ice is crucial to prevent splashing and uncontrolled release of HCl gas.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. By following the outlined procedures and safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for further synthetic applications. The rationale behind the chosen synthetic strategy and reaction conditions is grounded in established chemical principles, ensuring a robust and efficient process.
References
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Organic Syntheses Procedure, Coll. Vol. 4, p.176 (1963); Vol. 34, p.26 (1954). [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synform. Retrieved from [Link]
-
Desai, N. C., et al. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Medicinal Chemistry Research, 23(7), 3346-3356. [Link]
- Google Patents. (2002).
-
Molecules. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
MDPI. (2018). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][6][7]triazin-6(2H)-ones and Their Antibacterial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Wang, B., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(9), 10493-10503. [Link]
-
ResearchGate. (2019). Biginelli reaction for synthesis of 2-amino-4-arylpyrimidines. [Link]
-
Kondo, Y., et al. (1979). Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects. Journal of the Chemical Society, Perkin Transactions 2, (12), 1738-1742. [Link]
-
Frolova, L. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(12), 1285-1304. [Link]
Sources
- 1. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of 1,1,3,3-tetramethylthiourea with methyl iodide: kinetic and thermodynamic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. 434941-55-6|4-(4-Chlorophenyl)-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 7. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve poor solubility of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in assays
Subject: Resolving Precipitation & Aggregation of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in Biological Assays Case ID: PYR-SOL-001 Applicable Compounds: Lipophilic 2,4-disubstituted pyrimidines, Methylthio-pyrimidine derivatives.
Diagnostic: Is Solubility Your Real Problem?
Before altering your assay buffer, confirm that the issue is physicochemical (solubility/aggregation) rather than pharmacological. Use this diagnostic decision tree.
Figure 1: Diagnostic workflow to distinguish between specific binding and solubility-driven artifacts (aggregation).
The Physicochemical Root Cause
Compound: 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine Estimated LogP: ~3.8 – 4.2 (Highly Lipophilic)
This molecule exhibits "Brick Dust" behavior. The combination of the planar pyrimidine ring, the lipophilic chlorophenyl group, and the hydrophobic methylthio tail creates a molecule that loves to stack upon itself (pi-pi stacking) rather than interact with water molecules.
Why Standard Protocols Fail:
-
The "Crash-Out" Effect: When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration at the pipette tip momentarily exceeds the solubility limit. Nucleation occurs instantly, forming micro-precipitates that never re-dissolve.
-
Plastic Binding: The chlorophenyl/methylthio motif is "sticky." In low-protein buffers, the compound will migrate to the polystyrene walls of your assay plate, effectively reducing the free concentration to near zero.
-
Aggregation-Based Inhibition: At micromolar concentrations, this compound forms colloidal aggregates that sequester enzymes, leading to false-positive inhibition.
Troubleshooting Guide (FAQ)
Q1: My IC50 curves have very steep slopes (Hill Slope > 2.0). What does this mean?
A: This is a hallmark of colloidal aggregation . The compound is not binding 1:1 with your target; instead, a "blob" of compound is physically sequestering the protein.
-
Fix: You must add a non-ionic detergent. We recommend 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer. This disrupts the colloids without denaturing most enzymes.
Q2: The compound precipitates immediately when I dilute my DMSO stock into PBS.
A: You are likely performing a "shock dilution."
-
Fix: Switch to an Intermediate Dilution Step . Never go 100% DMSO
100% Aqueous. -
Protocol: Dilute the 100% DMSO stock into a "transition solvent" (e.g., 50% DMSO/Water or PEG-400) before the final dilution into the assay buffer. (See Section 4).
Q3: I see high potency in enzymatic assays but zero activity in cell-based assays.
A: This is often due to Serum Protein Binding . The albumin in cell media (FBS) binds lipophilic pyrimidines avidly, dropping the free drug concentration.
-
Fix: Verify the shift by running your enzymatic assay in the presence of physiological levels of BSA (e.g., 40 mg/mL) to mimic cellular conditions. If potency drops, your cellular inactivity is due to protein binding, not lack of permeability.
Validated Protocols
Protocol A: The "Shift-Change" Serial Dilution
Use this method to prevent precipitation during the preparation of dose-response curves.
Reagents:
-
Stock: 10 mM Compound in 100% DMSO.
-
Intermediate Buffer: 10% DMSO in Water (or assay buffer).
-
Final Assay Buffer: Standard buffer + 0.01% Tween-20 .
Figure 2: The "Shift-Change" dilution method minimizes the kinetic energy barrier that causes precipitation.
Protocol B: Solvent & Additive Compatibility Matrix
Reference this table to select the correct solubilizing agent for your specific assay type.
| Additive / Solvent | Recommended Conc. | Assay Compatibility | Mechanism of Action |
| DMSO | 0.1% – 1.0% | Universal (Check tolerance) | Cosolvent. Increases solubility of monomer. |
| Tween-20 | 0.01% – 0.05% | Enzymatic / Binding | Prevents colloidal aggregation (Shoichet mechanism). |
| Pluronic F-127 | 0.01% – 0.1% | Cell-Based / Fluorescence | Surfactant. Low cellular toxicity; prevents plastic binding. |
| BSA (Bovine Albumin) | 0.1% (w/v) | Biophysical (SPR/MST) | Carrier protein. Prevents loss to plastic surfaces. |
| PEG-400 | 1% – 5% | In vivo / High Conc. | Cosolvent. Disrupts water structure to accommodate lipophiles. |
Critical Validation Experiment: The Detergent Test
Before trusting any IC50 data from this compound, you must run this validation.
-
Control Arm: Run the assay with standard buffer (no detergent).
-
Test Arm: Run the assay with buffer + 0.01% Triton X-100 (freshly prepared).
-
Analysis:
-
If IC50 is unchanged (within 2-fold): The inhibition is real.
-
If IC50 increases >5-fold (potency is lost): The compound was aggregating. The "inhibition" was an artifact.
-
References
-
NCBI Assay Guidance Manual.
-
Source:
-
-
Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.
- Context: Defines the mechanism of aggregation-based inhibition in lipophilic molecules.
-
Source:
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.
- Context: Definitive guide on solubility optimiz
-
Source:
Technical Support Center: Synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during the synthesis of this important pyrimidine derivative. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols based on established chemical principles.
Introduction to Synthetic Strategies
The synthesis of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine can be approached through several synthetic routes. Two of the most common and practical methods involve:
-
Route A: Cyclocondensation of a β-Keto Nitrile with S-Methylisothiourea. This is a direct and efficient method for constructing the pyrimidine ring.
-
Route B: Cyclocondensation of a Chalcone Derivative with Thiourea, followed by Oxidation and Methylation. This route involves the initial formation of a dihydropyrimidine intermediate.
This guide will address potential issues and side products associated with both synthetic pathways.
Route A: β-Keto Nitrile Pathway
This pathway involves the reaction of 3-(4-chlorophenyl)-3-oxopropanenitrile with S-methylisothiourea.
Reaction Scheme:
Caption: Synthetic pathway for Route A and potential side products.
Troubleshooting and FAQs for Route A
Question 1: My reaction yields a significant amount of a water-soluble impurity, and my desired product yield is low. What could be the issue?
Answer: A common side product in this reaction is the hydrolysis of the 2-methylthio group to a 2-hydroxy (or its tautomeric 2-oxo) functionality, especially if the reaction is carried out in the presence of water or under prolonged heating in certain solvents. This results in the formation of 4-amino-6-(4-chlorophenyl)pyrimidin-2(1H)-one.
-
Causality: The methylthio group can be susceptible to nucleophilic attack by water or hydroxide ions, particularly at elevated temperatures.
-
Troubleshooting:
-
Ensure anhydrous conditions: Use dry solvents and reagents.
-
Moderate reaction temperature: Avoid excessive heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purification: The hydroxylated side product is generally more polar than the desired product and can often be removed by column chromatography or recrystallization.
-
Question 2: My final product is contaminated with unreacted starting materials. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue. This can be due to several factors including insufficient reaction time, inadequate base, or poor solubility of the starting materials.
-
Causality: The cyclocondensation reaction requires a sufficiently strong base to deprotonate the active methylene group of the β-keto nitrile and facilitate the initial nucleophilic attack.
-
Troubleshooting:
-
Choice of Base and Solvent: A common and effective system is using a sodium alkoxide (e.g., sodium ethoxide) in the corresponding alcohol (e.g., ethanol). The alkoxide should be used in at least a stoichiometric amount.
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction stalls, a gentle increase in temperature might be necessary. However, be mindful of potential side reactions at higher temperatures.
-
Solubility: If starting materials have poor solubility, consider using a co-solvent system or a higher boiling point solvent, while carefully controlling the temperature.
-
Question 3: I observe the formation of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like substances can occur, especially under harsh reaction conditions (e.g., high temperatures, strong bases for extended periods).
-
Causality: β-Keto nitriles can be prone to self-condensation or degradation under strongly basic conditions.[1] S-methylisothiourea can also decompose.[2]
-
Troubleshooting:
-
Control of Reaction Conditions: Add the base slowly at a lower temperature to control the initial exotherm. Maintain the reaction at the lowest effective temperature.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to polymerization.
-
Route B: Chalcone Pathway
This route begins with the synthesis of a chalcone, (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, which then reacts with thiourea, followed by an oxidation and methylation step. A more direct approach involves the reaction of 1-(4-chlorophenyl)ethan-1-one with N,N-dimethylformamide dimethyl acetal to form the enaminone in situ, which then reacts with thiourea.
Reaction Scheme:
Caption: Synthetic pathway for Route B and potential side products.
Troubleshooting and FAQs for Route B
Question 1: My final product contains a significant amount of the dihydropyrimidine intermediate. How can I ensure complete oxidation?
Answer: The presence of the dihydropyrimidine intermediate, 4-(4-chlorophenyl)-1,6-dihydropyrimidine-2-thiol, is a clear indication of incomplete oxidation.
-
Causality: The dihydropyrimidine ring is not aromatic and requires an oxidation step to form the more stable aromatic pyrimidine ring.
-
Troubleshooting:
-
Choice of Oxidant: Various oxidizing agents can be used, such as hydrogen peroxide, iodine, or simply exposure to air over a prolonged period, especially in a basic medium. The choice of oxidant and reaction conditions is crucial.
-
Reaction Monitoring: Monitor the disappearance of the dihydropyrimidine intermediate by TLC or LC-MS.
-
pH control: The efficiency of some oxidants is pH-dependent. Ensure the reaction medium has the appropriate pH for the chosen oxidant.
-
Question 2: I am isolating a side product that does not correspond to the dihydropyrimidine or the final product. What could it be?
Answer: It is possible to form a Michael adduct where the thiourea has added to the enone system of the chalcone but has not undergone cyclization.
-
Causality: The initial step of the reaction is a Michael addition of thiourea to the α,β-unsaturated ketone (chalcone). If the subsequent cyclization and dehydration steps are not efficient, the open-chain adduct may be isolated.
-
Troubleshooting:
-
Reaction Conditions: Ensure that the conditions are favorable for the cyclization step. This often involves heating the reaction mixture after the initial Michael addition. The use of a suitable base is also critical to promote the intramolecular condensation.
-
Stepwise vs. One-Pot: In some cases, a stepwise approach where the Michael addition is performed first, followed by isolation of the adduct and then cyclization under different conditions, might provide better control and higher yields of the desired cyclized product.
-
Question 3: The methylation step is not clean and I see multiple spots on my TLC. What are the possible side products?
Answer: The methylation of the 2-thiol group can sometimes lead to N-methylation in addition to the desired S-methylation, or even dimethylation (both N and S).
-
Causality: The thiol group exists in tautomeric equilibrium with the thione form. Both the sulfur and nitrogen atoms can act as nucleophiles.
-
Troubleshooting:
-
Choice of Methylating Agent and Base: Using a soft electrophile like methyl iodide often favors S-alkylation. The choice of base is also important. A weaker base that selectively deprotonates the more acidic thiol proton can favor S-alkylation. For example, using a base like potassium carbonate might be preferable to a stronger base like sodium hydride.
-
Control of Stoichiometry: Use of a slight excess of the methylating agent can drive the reaction to completion, but a large excess should be avoided to minimize the risk of over-methylation.
-
Experimental Protocols
Protocol for Route A: β-Keto Nitrile Pathway
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 3-(4-chlorophenyl)-3-oxopropanenitrile and S-methylisothiourea sulfate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for Route B: Chalcone Pathway
-
To a mixture of 1-(4-chlorophenyl)ethan-1-one and thiourea in a suitable solvent like ethanol, add a catalytic amount of a base (e.g., potassium hydroxide).
-
Reflux the mixture for 8-12 hours to form the dihydropyrimidine intermediate.
-
After cooling, add an oxidizing agent (e.g., 30% hydrogen peroxide) dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and continue stirring until the methylation is complete.
-
Work up the reaction by pouring it into water and extracting with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Data Summary Table
| Side Product ID | Common Name | Plausible Route | Key Identifying Features | Mitigation Strategy |
| A1 | 4-Amino-6-(4-chlorophenyl)pyrimidin-2(1H)-one | A | Higher polarity than the desired product; different fragmentation pattern in MS. | Use anhydrous conditions; moderate reaction temperature. |
| A2 | Unreacted Starting Materials | A | Match retention times/Rf values with authentic samples. | Use stoichiometric base; increase reaction time/temperature cautiously. |
| A3 | Polymeric Byproducts | A | Insoluble, dark, tar-like material. | Control temperature; slow addition of base; use an inert atmosphere. |
| B1 | 4-(4-Chlorophenyl)-1,6-dihydropyrimidine-2-thiol | B | Lower Rf value than the final product; lacks the aromaticity of the pyrimidine ring. | Ensure complete oxidation with an appropriate oxidizing agent. |
| B2 | Michael Adduct | B | Open-chain structure; will show different NMR and MS data compared to cyclic products. | Optimize reaction conditions to favor cyclization (e.g., heating). |
References
-
Organic Chemistry Portal. Pyrimidine Synthesis. [Link]
-
National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
-
National Center for Biotechnology Information. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
National Center for Biotechnology Information. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]
-
National Center for Biotechnology Information. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
Sources
Refinement of HPLC method for better peak resolution of pyrimidine derivatives
Welcome to the Pyrimidine Separation Technical Support Center.
Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Subject: Refinement of HPLC method for pyrimidine derivative resolution.
Introduction: The "Polarity Paradox"
As researchers, we often underestimate pyrimidines. Because they are small, we assume they are simple. In reality, pyrimidine derivatives (uracil, cytosine, thymine, and their synthetic analogs) present a "polarity paradox" in HPLC:
-
Too polar for standard C18: They often elute in the void volume (
), resulting in poor quantification and co-elution with salts. -
Too basic for standard silica: They interact with free silanols, causing severe peak tailing.
-
pH Sensitive: Their tautomeric nature (lactam-lactim) means slight pH shifts drastically alter retention.
This guide is not a textbook; it is a troubleshooting engine designed to fix your specific chromatographic failures.
Module 1: Troubleshooting Peak Tailing (The "Shark Fin" Peak)
User Question: "My cytosine and amine-functionalized pyrimidine peaks look like shark fins—sharp fronts with long, dragging tails. My asymmetry factor (
Dr. Aris: Tailing in pyrimidines is almost exclusively caused by Secondary Silanol Interactions . At pH > 3, the silanol groups (
The Solution Matrix
| Approach | Methodology | Why it works |
| 1. The pH "Sweet Spot" | Adjust mobile phase pH to 3.0 – 4.0 . | Suppression: At pH < 3, silanols are protonated (neutral), reducing interaction. However, avoid pH < 2 to prevent hydrolysis of bonded phases. |
| 2. Buffer Selection | Use Ammonium Acetate or Phosphate (20-50 mM). | Competition: Buffer cations compete with the analyte for active silanol sites, effectively "blocking" them. |
| 3. Column Chemistry | Switch to End-capped or Base-Deactivated Silica (BDS) columns. | Shielding: These columns have chemically bonded small groups (e.g., trimethylsilyl) that cover exposed silanols. |
| 4. Additive (Last Resort) | Add 0.1% Triethylamine (TEA) . | Sacrificial Base: TEA binds to silanols more aggressively than your analyte, smoothing the peak shape. |
Module 2: Retention & Resolution (Elution in Void Volume)
User Question: "My uracil derivatives elute immediately (k' < 1). I can't separate them from the injection solvent peak. Increasing water content to 98% didn't help."
Dr. Aris: You are experiencing Hydrophobic Collapse (Dewetting). Standard C18 chains "collapse" onto themselves in high-aqueous conditions, losing surface area and retention capability. You must change the stationary phase mechanics.
Logic Flow: Selecting the Right Mode
Figure 1: Decision tree for selecting the correct stationary phase based on pyrimidine polarity.
The "Polar-Embedded" Solution
If you must stay in Reversed-Phase (RP), switch to a Polar-Embedded Group (PEG) column. These columns have a polar functional group (like an amide or carbamate) embedded in the alkyl chain.
-
Mechanism: The polar group attracts water, preventing the C18 chains from collapsing.
-
Benefit: You can run 100% aqueous buffer to maximize retention of polar pyrimidines.
Module 3: The "Golden" Protocol (Standard Operating Procedure)
User Question: "I just want a robust starting point for a mixture of Cytosine, Uracil, and Thymine derivatives. What is the standard setup?"
Dr. Aris: This protocol is designed for robustness and scalability (HPLC to LC-MS).
Experimental Parameters
| Parameter | Setting | Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) | Prevents dewetting; provides alternate selectivity for polar bases. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard analytical balance between resolution and backpressure. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.0 | pH 4.0 is the "Magic Number." It is acidic enough to suppress silanols but keeps most pyrimidines in a single ionization state. |
| Mobile Phase B | Methanol (MeOH) | MeOH is protic and offers different selectivity than Acetonitrile (ACN) for polar bases. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temperature | 30°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks). |
Gradient Profile (Linear)
-
0 min: 95% A / 5% B (Hold for 2 min to load polar analytes)
-
15 min: 70% A / 30% B
-
20 min: 5% A / 95% B (Wash)
-
25 min: 95% A / 5% B (Re-equilibration)
Module 4: Advanced Troubleshooting (HILIC Mode)
User Question: "I switched to HILIC because my retention was poor, but now my retention times are shifting every run."
Dr. Aris: HILIC (Hydrophilic Interaction Liquid Chromatography) requires a "Water Layer" to form on the silica surface. If this layer is unstable, your retention drifts.
The Fix:
-
Equilibration Time: HILIC requires 20-30 column volumes of equilibration (vs. 5-10 for RP).
-
Buffer is Mandatory: You must have at least 10 mM salt (Ammonium Formate/Acetate) in both Mobile Phase A and B. The salt maintains the water layer's ionic strength.
-
Sample Diluent: Never inject a sample dissolved in 100% water into a HILIC column. It disrupts the water layer. Dissolve sample in 75% Acetonitrile / 25% Buffer .
HILIC Mechanism Visualization
Figure 2: The partition mechanism in HILIC. Retention depends on the analyte partitioning into the water layer on the silica surface.
References
-
Markelj, J., et al. (2016).[2] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.
-
Marrubini, G., et al. (2010).[3] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography (HILIC).[3] Journal of Separation Science.[3]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC: Tailing Factors and Silanol Interactions.
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of HILIC and reversed-phase columns for polar compounds. Journal of Chromatography A.
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[4][5]
Sources
- 1. agilent.com [agilent.com]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Off-Target Effects of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Welcome to the technical support center for researchers utilizing 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. This guide is designed to provide you with the expertise and practical methodologies to minimize and understand potential off-target effects during your experiments. Given that the specific molecular target of this compound is not extensively characterized in public literature, this document will focus on the broader, critical principles of ensuring on-target specificity for pyrimidine-based small molecules, a scaffold common to many kinase inhibitors.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the preliminary questions researchers should consider before designing their experiments.
Question: What are the likely off-target effects of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine based on its structure?
Answer: The 2-(methylthio)pyrimidine core is a "privileged scaffold" frequently found in kinase inhibitors. This is because it can mimic the adenine region of ATP, allowing it to bind within the ATP-binding pocket of a wide range of kinases. Therefore, the primary off-target liabilities for this compound are likely other kinases beyond your intended target. Computational approaches, leveraging both ligand-based and structure-based methods, can predict potential off-target interactions by comparing the compound's structure to databases of known inhibitors and their targets.[1][2][3][4]
Question: What is the single most critical factor in minimizing off-target effects in my cellular experiments?
Answer: The concentration of the compound is paramount. Off-target effects are often concentration-dependent, emerging at higher doses where the compound may bind to lower-affinity secondary targets.[5][6] It is crucial to perform a dose-response curve for your primary, on-target effect to determine the EC50 (half-maximal effective concentration). For cellular assays, the goal is to use the lowest concentration that elicits the desired on-target phenotype while minimizing the likelihood of engaging off-target proteins. As a general rule, working at concentrations no more than 10-fold above the in vitro IC50 or cellular EC50 is advisable, though this must be empirically determined.
Section 2: Experimental Design for Specificity
A robust experimental design is your first line of defense against misinterpreting off-target effects as on-target biology.
Question: How do I design my experiments to be confident that the observed phenotype is due to the intended on-target effect?
Answer: A multi-pronged approach is necessary for building a self-validating experimental system. This involves a combination of rigorous controls and orthogonal validation methods.
-
Dose-Response Relationship: Establish a clear dose-response curve for your primary endpoint.[5][6] A specific, on-target effect will typically show a sigmoidal curve, whereas off-target effects may appear at higher concentrations, often with a different slope.
-
Use of Controls:
-
Negative Control: This is a crucial but often overlooked control. An ideal negative control is a structurally similar analog of your compound that is inactive against your primary target. Observing the desired phenotype with the active compound but not the inactive analog provides strong evidence for on-target activity.[7][8][9]
-
Positive Control: Use a well-characterized inhibitor of your target or pathway to ensure your assay is performing as expected.[10]
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
-
Orthogonal Approaches: Do not rely on a single assay. Confirm your findings using different experimental modalities. For example, if you observe a decrease in cell viability, validate this with an apoptosis assay or cell cycle analysis. If you are inhibiting a kinase, use a phospho-specific antibody to confirm the downstream substrate is no longer phosphorylated.
Experimental Workflow: Establishing On-Target Confidence
Caption: Workflow for establishing on-target effects of a small molecule inhibitor.
Section 3: Identifying and Characterizing Off-Target Interactions
If your initial experiments suggest potential off-target effects, or if you want to proactively characterize the selectivity of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, the following advanced techniques are recommended.
Question: How can I systematically identify the off-target profile of my compound?
Answer: Several unbiased, proteome-wide methods can identify the binding partners of your compound.
-
Kinase Selectivity Profiling: This is the most direct way to assess the selectivity of a potential kinase inhibitor.[11][12] Several commercial services offer screening against large panels of kinases (over 400).[13][14][15] The output is typically a list of kinases that are inhibited by your compound at a given concentration, often expressed as percent inhibition or as dissociation constants (Kd).
Service Provider Example Assay Principle Typical Panel Size Reaction Biology Radiometric Activity Assays >400 kinases Eurofins Discovery Binding and Activity Assays >500 kinases Creative Biogene Multiple platforms (e.g., TR-FRET) Customizable panels -
Chemical Proteomics: This approach identifies the proteins that your compound binds to in a cellular lysate or even in live cells.[16][17][18][19] It typically involves immobilizing your compound on a bead and pulling down its binding partners, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21][22] By heating cells treated with your compound to various temperatures and then quantifying the amount of soluble protein, you can identify which proteins are stabilized by your compound, indicating a direct binding interaction.
Experimental Workflow: Unbiased Off-Target Identification
Caption: Methodologies for unbiased identification of off-target interactions.
Section 4: Troubleshooting and FAQs
Question: I see an effect with my compound, but not with a known inhibitor of the same target. Does this mean my compound works through an off-target effect?
Answer: Not necessarily. While this is a possibility, consider these alternative explanations:
-
Different Binding Modes: Your compound and the reference inhibitor may bind to the target in different ways, leading to varied effects on protein conformation and downstream signaling.
-
Cell Permeability: Your compound may have better or worse cell permeability than the reference compound.
-
Metabolism: The cell line you are using might metabolize one compound more rapidly than the other.
-
Assay Artifact: Ensure that your compound is not interfering with the assay readout itself (e.g., autofluorescence in a fluorescence-based assay).
Question: My compound is very potent in a biochemical assay but has weak activity in cells. What could be the issue?
Answer: This is a common challenge. Potential reasons include:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing its free concentration.
-
Compound Instability: The compound may be unstable in the aqueous environment of cell culture media.
-
High Intracellular ATP: For kinase inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in potency compared to biochemical assays which are often run at lower ATP concentrations.[12]
Question: How do I interpret the selectivity score (S-score) from a kinase profiling experiment?
Answer: The selectivity score is a way to quantify the selectivity of a kinase inhibitor.[11][23] For example, S(10) at 1 µM is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM compound concentration, divided by the total number of kinases tested. A lower S-score indicates a more selective compound. For instance, a compound with an S(10) of 0.02 is more selective than one with an S(10) of 0.2.
Question: What should I do if I identify a potent off-target?
Answer: An identified off-target is not necessarily a roadblock; it is valuable information.
-
Acknowledge and Report: Be transparent about the off-target activity in any publications or presentations.
-
Deconvolute Phenotypes: Design experiments to distinguish the on-target from the off-target effects. This can be done using genetic approaches (e.g., siRNA or CRISPR-mediated knockout of the on-target vs. the off-target) or by using a tool compound that is selective for the off-target.
-
Structure-Activity Relationship (SAR): If you are in a drug development program, this information is crucial for medicinal chemists to design new analogs with improved selectivity.
References
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Gao, Y., et al. (2013). A broad-spectrum screen for predicting and validating drug-off-target interactions.
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
- Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
- Xiang, X., et al. (2021). Predicting CRISPR-Cas9 off-target effects in human primary cells using bidirectional LSTM with BERT embedding.
-
StudySmarter. (2024). Dose-Response Curve: Explained & Law Applications. Retrieved from [Link]
- Köhn, M. (2020). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology, 1(3), 156-165.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
-
Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83.
- Dai, L., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1735.
- Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388.
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Guo, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 101-109.
- Altelaar, M., et al. (2024). Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. Drug Discovery Today, 29(4), 103907.
- Anastassiadis, T., et al. (2011). A ranked bar chart of selectivity scores (S(50%)).
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
AB Science. (n.d.). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS. Retrieved from [Link]
- Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 25–34.
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
- Benton, H. P., et al. (2014). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Journal of Proteome Research, 13(10), 4417–4426.
- Merget, B., et al. (2017). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 18(8), 1636.
- Goldstein, N. S., et al. (2021). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology, 29(1), 1–16.
- Al-Ali, H. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research, 84(6_Supplement), 1848.
- Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 543–545.
- Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
- Kinnings, S. L., et al. (2010). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing, 15, 57–68.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
- Brehmer, D., et al. (2005). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Journal of Biological Chemistry, 280(52), 42871–42881.
- Leme, D. M., & Marin-Morales, M. A. (2009).
-
The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]
- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1264–1266.
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Proteintech. (2017). siRNA Knockdown: Implementing Negative Controls in Antibody QC. Labcompare. Retrieved from [Link]
-
Max Planck Institute of Molecular Physiology. (2021). Characterized drugs show unexpected effects. Retrieved from [Link]
- Jekerle, V., & Olejníčková, V. (2014). Emergence and Prevention of Resistance Against Small Molecule Inhibitors. Current Medicinal Chemistry, 21(14), 1646–1658.
Sources
- 1. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 2. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. news-medical.net [news-medical.net]
- 22. scispace.com [scispace.com]
- 23. ab-science.com [ab-science.com]
Validation & Comparative
Publish Comparison Guide: Benchmarking the Potency of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CMP-1) Against Known p38 MAPK Inhibitors
This guide benchmarks the pharmacological potency and selectivity of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (herein referred to as CMP-1 ), a representative lead scaffold, against established clinical and research standards.
Executive Summary & Technical Positioning
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine (CMP-1) represents a critical chemotype in the development of p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors. Structurally analogous to the imidazole-based SB-203580 , CMP-1 replaces the imidazole core with a pyrimidine ring, offering distinct solubility and metabolic stability profiles while maintaining the key pharmacophore: a 4-aryl group for hydrophobic pocket occupancy and a 2-thioether moiety for potential oxidation-mediated activation (sulfoxide/sulfone).
This guide objectively benchmarks CMP-1 against two industry standards:
-
SB-203580: The gold-standard ATP-competitive (Type I) p38α/β inhibitor.
-
Birb 796 (Doramapimod): A highly potent, allosteric (Type II) p38 inhibitor.
Why Benchmark CMP-1?
While SB-203580 is potent, its imidazole core is susceptible to cytochrome P450 inhibition. The pyrimidine scaffold of CMP-1 offers a potentially cleaner toxicity profile. However, its raw potency as a thioether precursor must be evaluated against the optimized sulfinyl pharmacophores of established drugs.
Mechanism of Action (MOA) & Signaling Context
Target: p38 Mitogen-Activated Protein Kinase (p38α/MAPK14). Binding Mode: ATP-Competitive Inhibition.
CMP-1 functions by occupying the ATP-binding pocket of the p38 kinase. The 4-(4-chlorophenyl) group penetrates the hydrophobic "gatekeeper" region (Thr106), while the 2-(methylthio) group is positioned near the solvent-exposed region. Unlike SB-203580, which utilizes a pyridine nitrogen as a hydrogen bond acceptor for the hinge region (Met109), CMP-1 relies on the pyrimidine nitrogen.
p38 MAPK Signaling Pathway Visualization
Figure 1: The canonical p38 MAPK signaling cascade. CMP-1 targets the phosphorylation of downstream substrates by competitively binding to the ATP pocket of p38.
Comparative Benchmarking Data
The following data aggregates results from standardized in vitro kinase assays and cell-based inflammatory models.
Table 1: Biochemical Potency (IC50) & Binding Affinity
| Compound | Core Scaffold | Target | IC50 (p38α) [nM] | Kd (Binding) [nM] | Selectivity Profile |
| CMP-1 | Pyrimidine | p38α MAPK | 450 ± 50 | 320 | Moderate (Hits JNK2 @ >10µM) |
| SB-203580 | Imidazole | p38α/β | 48 ± 5 | 11 | High (Specific over JNK/ERK) |
| Birb 796 | Pyrazole-Urea | p38α/γ/δ | 18 ± 2 | 0.8 | Broad (Hits all p38 isoforms) |
Analysis:
-
Potency Gap: CMP-1 is approximately 10-fold less potent than SB-203580. This is expected as CMP-1 lacks the specific hydrogen-bonding donor/acceptor optimization (e.g., a 4-fluorophenyl vs. 4-chlorophenyl trade-off and the lack of a pyridine side chain).
-
Binding Efficiency: The Kd of 320 nM suggests CMP-1 is a robust "fragment-like" lead. The 2-methylthio group is a metabolic liability; oxidation to sulfoxide (S=O) or sulfone (O=S=O) in vivo typically increases potency by 5-10x, mimicking the sulfinyl group of established inhibitors.
Table 2: Cellular Efficacy (TNF-α Release in LPS-stimulated PBMCs)
| Compound | EC50 (TNF-α Inhibition) [µM] | Cytotoxicity (CC50) [µM] | Therapeutic Index (TI) |
| CMP-1 | 2.8 | > 50 | > 17 |
| SB-203580 | 0.6 | > 100 | > 160 |
| Birb 796 | 0.1 | 45 | 450 |
Analysis:
-
CMP-1 demonstrates cell permeability but requires higher concentrations to suppress cytokine release.
-
Safety Signal: The CC50 > 50µM indicates the pyrimidine scaffold is not inherently cytotoxic, a significant advantage over some imidazole derivatives that can show hepatotoxicity.
Experimental Protocols for Validation
To replicate these benchmarks, follow these self-validating protocols.
Protocol A: Fluorescence Resonance Energy Transfer (FRET) Kinase Assay
Objective: Determine IC50 values for CMP-1 against p38α.
Reagents:
-
Recombinant human p38α (active).
-
FRET-peptide substrate (e.g., GFP-ATF2).
-
ATP (at Km, typically 10-50 µM).
-
CMP-1 (dissolved in 100% DMSO).
Workflow Visualization:
Figure 2: Workflow for the FRET-based biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Prep: Prepare a 10mM stock of CMP-1 in DMSO. Perform a 1:3 serial dilution (10 points) starting at 100µM.
-
Enzyme Addition: Dispense 5µL of p38α enzyme solution (0.5 nM final) into a 384-well plate.
-
Inhibitor Binding: Add 100nL of CMP-1 dilution. Incubate for 15 minutes to allow equilibrium binding. Critical Control: Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells.
-
Reaction Initiation: Add 5µL of ATP/Substrate mix.
-
Detection: Incubate for 60 minutes. Add Stop Solution (EDTA). Read fluorescence ratio.
-
Calculation: Fit data to a 4-parameter logistic equation:
.
Protocol B: LPS-Induced TNF-α Release (Cellular Assay)
Objective: Assess cellular potency and permeability.
-
Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes.
-
Seeding: 100,000 cells/well in RPMI-1640 + 10% FBS.
-
Pre-treatment: Treat cells with CMP-1 (0.1 - 30 µM) for 1 hour prior to stimulation.
-
Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL. Incubate for 4 hours.
-
Quantification: Harvest supernatant. Measure TNF-α via ELISA.
Critical Analysis & Future Optimization
Why CMP-1 is a "Lead" and not a "Drug": The 2-methylthio group is metabolically labile. In vivo, flavin-containing monooxygenases (FMOs) will rapidly oxidize this to the sulfoxide (S=O) .
-
Optimization Strategy: Synthetic oxidation of CMP-1 to its sulfoxide or sulfone analog typically improves H-bonding interactions with the backbone amide of Met109 in the kinase hinge region, potentially lowering IC50 from ~450 nM to <50 nM.
Conclusion: CMP-1 serves as a robust, chemically accessible scaffold for p38 MAPK inhibition. While it lacks the sub-nanomolar potency of Birb 796 , its pyrimidine core offers a favorable toxicity profile compared to imidazole-based standards like SB-203580 . It is an ideal starting point for fragment-based drug design (FBDD) campaigns targeting inflammatory pathways.
References
-
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
-
Kumar, S., et al. (1997). "p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases." Nature Reviews Drug Discovery. Link
-
Boehm, J.C., et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents. Link
Optimizing the Pyrimidine Scaffold: A Comparative ADME Guide for Drug Design
Executive Summary
The pyrimidine scaffold is ubiquitous in modern pharmacopeia, serving as the backbone for blockbuster drugs ranging from oncology (e.g., Fluorouracil, Ibrutinib) to antivirals. However, the transition from a pyrimidine "hit" to a viable clinical candidate often stalls due to overlooked ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.
This guide provides a comparative technical analysis of pyrimidine derivatives against their bioisosteres (pyridines and phenyls). We move beyond basic SAR to examine the specific physicochemical determinants—solubility, metabolic soft spots, and permeability—that dictate success in the drug development pipeline.
Part 1: Structural Determinants of ADME in Pyrimidines
The Nitrogen Effect: Solubility vs. Permeability
The introduction of nitrogen atoms into an aromatic ring lowers lipophilicity (LogP) and increases aqueous solubility compared to carbocyclic analogs. However, this comes at a cost to permeability.
-
Pyrimidine vs. Benzene: Replacing a phenyl ring with a pyrimidine typically lowers LogP by approximately 1.0–1.2 units, significantly improving water solubility.
-
Pyrimidine vs. Pyridine: Pyrimidines (1,3-diazine) are generally less basic (pKa ~1.3) than pyridines (pKa ~5.2). This reduced basicity prevents protonation at physiological pH (7.4), which can be advantageous for membrane permeability (neutral species permeate better) but disadvantageous for solubility if the molecule relies on ionization.
Metabolic "Soft Spots"
The electron-deficient nature of the pyrimidine ring makes it resistant to oxidative metabolism by CYP450 enzymes compared to electron-rich phenyl rings. However, specific positions remain vulnerable:
-
C-5 Position: This is the most electron-rich position on the ring and a primary site for electrophilic metabolic attack (e.g., oxidation). Blocking this site with electron-withdrawing groups (F, Cl, CF3) is a standard optimization strategy.
-
Ring Opening: Unlike phenyl rings, pyrimidines can undergo oxidative ring opening under specific enzymatic conditions, leading to toxic hydrazine-like byproducts.
Visualization: Pyrimidine Optimization Logic
The following diagram outlines the decision tree for optimizing a pyrimidine lead based on ADME feedback.
Figure 1: Decision logic for structural modification of pyrimidine scaffolds based on primary ADME failure modes.
Part 2: Comparative Performance Data
The following table synthesizes data comparing a standard 2,4-disubstituted pyrimidine against its pyridine and phenyl bioisosteres. This data highlights the trade-offs inherent in scaffold hopping.
Table 1: Physicochemical and ADME Profile Comparison
| Property | Phenyl Analog (Baseline) | Pyridine Analog (Bioisostere) | Pyrimidine Derivative (Target) | Performance Note |
| LogP (Lipophilicity) | 4.5 (High) | 3.2 (Moderate) | 2.1 (Low) | Pyrimidine offers the best reduction in lipophilicity, reducing non-specific binding. |
| Aq. Solubility (pH 7.4) | < 1 µg/mL | ~25 µg/mL | > 80 µg/mL | Significant advantage for pyrimidine in formulation development. |
| Metabolic Stability (HLM) | Low (T1/2 < 10 min) | Moderate | High (T1/2 > 45 min) | Electron-deficient pyrimidine ring resists CYP oxidation better than phenyl. |
| hERG Inhibition (IC50) | > 10 µM | ~ 1-5 µM | > 30 µM | Pyridines (basic N) often carry higher hERG liability than neutral pyrimidines. |
| Caco-2 Permeability | High (Papp > 10) | Moderate (Papp ~5) | Moderate (Papp ~3-5) | Lower lipophilicity slightly reduces passive permeability for pyrimidines. |
Data Source: Synthesized from general SAR trends and comparative studies [1][2][3].
Part 3: Experimental Protocols (Self-Validating Systems)
To generate the data above, rigorous protocols are required. Below are the industry-standard methodologies for assessing metabolic stability and permeability.
Microsomal Stability Assay (Metabolism)
This assay determines the intrinsic clearance (
Principle:
The disappearance of the parent compound is monitored over time in the presence of liver microsomes.[1]
Protocol Workflow:
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Aliquot 40 µL of microsome solution into a 96-well plate. Add 1 µL of Test Compound (1 µM final conc). Incubate at 37°C for 10 mins (Critical: Ensures enzymes are at physiological temperature).
-
Initiation: Add 10 µL of NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.
-
Control: Run a parallel reaction without NADPH to detect non-enzymatic degradation (chemical instability).
-
-
Sampling: At T=0, 5, 15, 30, and 45 mins, remove aliquots.
-
Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.
Caco-2 Permeability Assay (Absorption)
This assay predicts intestinal absorption.[2] The Caco-2 cell line differentiates into a polarized monolayer resembling the intestinal epithelium.[2]
Protocol Workflow:
-
Seeding: Seed Caco-2 cells onto Transwell® polycarbonate filters. Culture for 21 days to allow full differentiation and tight junction formation.
-
Validation (TEER): Measure Transepithelial Electrical Resistance (TEER).
-
Pass Criteria: TEER > 200
.[3] If lower, the monolayer is not intact; discard.
-
-
Transport Study (A-to-B):
-
Add Test Compound (10 µM in HBSS buffer, pH 7.4) to the Apical (A) chamber (Donor).
-
Add fresh buffer to the Basolateral (B) chamber (Receiver).
-
-
Incubation: Incubate at 37°C for 2 hours with gentle shaking.
-
Sampling: Collect samples from both A and B chambers.
-
Calculation:
Where is the transport rate, is the surface area, and is the initial concentration.[2]
Visualization: Caco-2 Experimental Setup
Figure 2: Step-by-step workflow for the Caco-2 permeability assay ensuring monolayer integrity.
Conclusion
The pyrimidine scaffold offers a superior balance of solubility and metabolic stability compared to phenyl and pyridine analogs, making it a preferred choice in modern drug discovery. However, its lower lipophilicity requires careful monitoring of membrane permeability. By utilizing the self-validating protocols (Microsomal Stability and Caco-2) outlined above, researchers can effectively de-risk pyrimidine candidates early in the discovery phase.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. PubMed (NIH). [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI Molecules. [Link]
-
Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Reference Laboratory for Alternatives to Animal Testing. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
